Gepirone-d8
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H29N5O2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4,4-dimethyl-1-[4-(2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3/i10D2,11D2,12D2,13D2 |
InChI Key |
QOIGKGMMAGJZNZ-BGKXKQMNSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCN2C(=O)CC(CC2=O)(C)C)([2H])[2H])([2H])[2H])C3=NC=CC=N3)([2H])[2H])[2H] |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Gepirone-d8 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics and primary research applications of Gepirone-d8. As the deuterated internal standard for Gepirone, this compound is a critical tool in the accurate quantification of this novel antidepressant, particularly in the fields of pharmacokinetics, therapeutic drug monitoring, and bioanalytical method development.
Introduction to Gepirone and this compound
Gepirone is an antidepressant of the azapirone class that acts as a selective partial agonist of the serotonin 5-HT1A receptor.[1][2][3] Its mechanism of action, distinct from that of selective serotonin reuptake inhibitors (SSRIs), has made it a subject of significant interest in the treatment of major depressive disorder (MDD).[3][4] Gepirone was approved by the FDA for the treatment of MDD in adults in September 2023.[2][3]
To accurately measure the concentration of Gepirone in biological matrices such as plasma and serum, a robust and reliable analytical method is essential. This is where this compound plays a pivotal role. This compound is a stable isotope-labeled version of Gepirone, where eight hydrogen atoms have been replaced with deuterium.[5][6] This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.[7][8]
The primary use of this compound in research is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Gepirone.[5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise results.[7][8]
Quantitative Data
The key physical and chemical properties of Gepirone and this compound are summarized below. The mass difference between the two compounds is fundamental to their differentiation in mass spectrometry.
| Property | Gepirone | This compound |
| Molecular Formula | C₁₉H₂₉N₅O₂ | C₁₉H₂₁D₈N₅O₂ |
| Molecular Weight | 359.48 g/mol | 367.52 g/mol |
| Isotopic Labeling | None | Deuterium (d8) |
| Primary Use | Active Pharmaceutical Ingredient (API) | Internal Standard for Quantitative Analysis |
Mechanism of Action: Gepirone and the 5-HT1A Receptor Signaling Pathway
Gepirone exerts its therapeutic effects primarily through its interaction with the 5-HT1A receptor, a G-protein coupled receptor (GPCR). The binding of Gepirone to the 5-HT1A receptor initiates a signaling cascade that ultimately modulates neuronal activity.
References
- 1. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A New Dawn: FDA Greenlights Exxua (Gepirone ER) for Major Depressive Disorder | McGovern Medical School [med.uth.edu]
- 4. Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 稳定同位素 | MCE [medchemexpress.cn]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Properties and Stability of Gepirone-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gepirone-d8 is the deuterated analog of Gepirone, a selective partial agonist of the 5-HT1A receptor used as an antidepressant. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound. Due to its primary role as an internal standard in analytical chemistry, publicly available data on its specific physicochemical properties and stability under forced degradation conditions are limited. This document compiles the available information and draws inferences from studies on the non-deuterated form, Gepirone, to provide a practical resource for researchers.
Chemical Properties of this compound
This compound is a stable, isotope-labeled version of Gepirone, primarily utilized for analytical and research purposes, particularly in pharmacokinetic studies to provide a reliable internal standard for mass spectrometry-based quantification.[1][2]
| Property | Value | Source |
| Molecular Formula | C19H21D8N5O2 | [3] |
| Molecular Weight | 367.52 g/mol | [3] |
| CAS Number | Not Available | [1] |
| Appearance | Solid (presumed) | Inferred |
| Purity | Typically >98% for reference standards | [3] |
Note: Some properties are inferred from the non-deuterated form or are typical for chemical reference standards.
Stability and Storage
Proper storage is crucial for maintaining the integrity of this compound as a reference standard. The following storage conditions are recommended:
| Condition | Duration | Notes |
| -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
Isotope-labeled compounds like this compound are generally assigned a default 5-year re-test date by suppliers, suggesting good long-term stability under appropriate storage conditions.[3]
While specific forced degradation studies on this compound are not publicly available, studies on the non-deuterated form, Gepirone hydrochloride, have identified at least three polymorphic forms with different melting points and stability profiles.[4] Form I is the most stable below 74°C, while Form II is more stable above this temperature.[4] This suggests that temperature can be a critical factor in the stability of the parent compound and likely its deuterated analog.
Mechanism of Action and Signaling Pathway
Gepirone, and by extension this compound, exerts its therapeutic effects through its action as a selective partial agonist at serotonin 5-HT1A receptors.[5][6] This interaction modulates serotonergic neurotransmission. The signaling pathway is initiated by the binding of Gepirone to the 5-HT1A receptor, a G-protein coupled receptor (GPCR).
Caption: Gepirone's agonism of the 5-HT1A receptor inhibits adenylyl cyclase and reduces neuronal firing.
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, a generalized workflow for assessing the stability of a deuterated drug substance is presented. This workflow is based on standard pharmaceutical industry practices.
Forced Degradation Study Workflow
Caption: A typical workflow for conducting forced degradation studies on a drug substance like this compound.
Conclusion
This compound serves as an essential tool in the analytical and clinical development of Gepirone. While comprehensive data on its intrinsic chemical properties and stability are not as extensive as for the parent compound, the available information indicates good stability under recommended storage conditions. The provided diagrams and compiled data offer a foundational understanding for researchers working with this deuterated analog. Further studies are warranted to fully characterize the physicochemical properties and degradation pathways of this compound.
References
- 1. This compound | Axios Research [axios-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bdg.co.nz [bdg.co.nz]
- 4. Characterization of polymorphism of gepirone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gepirone | 83928-76-1 [chemicalbook.com]
- 6. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Gepirone
Disclaimer: The following technical guide details a hypothetical yet scientifically plausible approach to the synthesis and purification of deuterated Gepirone. Due to the absence of publicly available literature specifically describing the synthesis of deuterated Gepirone, this guide has been constructed based on established synthetic routes for the non-deuterated compound, general methodologies for deuterium labeling of pharmaceuticals, and purification techniques suitable for isotopic separation. The quantitative data presented is illustrative and sourced from a study on a different deuterated compound to provide representative examples.
Gepirone is a selective partial agonist of the 5-HT1A serotonin receptor, developed for the treatment of major depressive disorder.[1] The deuteration of pharmaceuticals is a strategy employed to improve their pharmacokinetic properties. By replacing hydrogen atoms with deuterium at sites of metabolic oxidation, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down metabolism, potentially leading to improved bioavailability, a longer half-life, and a more favorable side-effect profile.
Hypothetical Synthesis of Deuterated Gepirone (Gepirone-d4)
Rationale for Deuteration Site Selection: The metabolism of Gepirone and structurally related azapirones, such as Buspirone, is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3][4] This metabolism often involves oxidation, including hydroxylation, of the butyl chain that links the piperazine and glutarimide moieties.[5][6][7] Therefore, deuterating the butyl chain is a logical strategy to potentially hinder this metabolic pathway and enhance the drug's pharmacokinetic profile. This guide outlines a hypothetical synthesis of Gepirone-d4, where the four hydrogen atoms on the two central carbons of the butyl chain are replaced with deuterium.
Overall Synthetic Scheme:
The proposed synthesis begins with the preparation of a deuterated intermediate, 1,4-dibromo-2,2,3,3-tetradeuterobutane, which is then used to alkylate 1-(2-pyrimidinyl)piperazine. The resulting deuterated amine is subsequently reacted with 3,3-dimethylglutaric anhydride to yield the final product, Gepirone-d4.
Experimental Protocols: Synthesis
Step 1: Synthesis of 1,4-dibromo-2,2,3,3-tetradeuterobutane
A plausible method for the synthesis of the deuterated dibromobutane intermediate would involve the deuteration of a suitable precursor, such as succinic acid or a derivative, followed by reduction and bromination.
-
Materials: Succinyl chloride, Deuterium gas (D2), Palladium on carbon (Pd/C), Thionyl bromide.
-
Procedure:
-
Succinyl chloride is subjected to catalytic deuteration using D2 gas and a palladium catalyst to form 1,1,2,2-tetradeuterosuccinic acid.
-
The deuterated diacid is then reduced to the corresponding diol, 1,1,2,2-tetradeuterobutane-1,4-diol, using a suitable reducing agent like lithium aluminum deuteride (LiAlD4) for consistency in deuteration.
-
The deuterated diol is subsequently converted to 1,4-dibromo-2,2,3,3-tetradeuterobutane by reaction with a brominating agent such as thionyl bromide.
-
The product is purified by distillation under reduced pressure.
-
Step 2: Synthesis of 1-(4-bromo-2,2,3,3-tetradeuterobutyl)-4-(pyrimidin-2-yl)piperazine
-
Materials: 1-(2-pyrimidinyl)piperazine, 1,4-dibromo-2,2,3,3-tetradeuterobutane, Potassium carbonate, Acetonitrile.
-
Procedure:
-
A mixture of 1-(2-pyrimidinyl)piperazine (1.0 eq), 1,4-dibromo-2,2,3,3-tetradeuterobutane (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is stirred at reflux for 24 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Step 3: Synthesis of Gepirone-d4
-
Materials: 1-(4-bromo-2,2,3,3-tetradeuterobutyl)-4-(pyrimidin-2-yl)piperazine, 3,3-dimethylglutaric anhydride, Sodium hydride, Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3,3-dimethylglutaric anhydride (1.1 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes.
-
A solution of 1-(4-bromo-2,2,3,3-tetradeuterobutyl)-4-(pyrimidin-2-yl)piperazine (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by preparative HPLC to yield Gepirone-d4.
-
Data Presentation: Synthesis
The following table presents illustrative quantitative data for the synthesis of a deuterated pharmaceutical, as specific data for deuterated Gepirone is not available. This data is sourced from a study on the evaluation of isotopic enrichment and structural integrity of various deuterated compounds.[8]
| Step | Product | Yield (%) | Chemical Purity (%) | Isotopic Enrichment (%) |
| 1 | 1,4-dibromo-2,2,3,3-tetradeuterobutane | 85 (Illustrative) | >98 | >99 |
| 2 | 1-(4-bromo-2,2,3,3-tetradeuterobutyl)-4-(pyrimidin-2-yl)piperazine | 75 (Illustrative) | >98 | >99 |
| 3 | Gepirone-d4 | 60 (Illustrative) | >99 | 99.5[8] |
Note: The yield and purity values for steps 1 and 2 are hypothetical. The isotopic enrichment for the final product is based on the reported value for Tamsulosin-d4 in the cited study.[8]
Visualization: Synthetic Workflow
Caption: Hypothetical synthetic workflow for Gepirone-d4.
Purification of Deuterated Gepirone (Gepirone-d4)
Methodology: Preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for the final purification of deuterated Gepirone, ensuring high chemical and isotopic purity. A reverse-phase C18 column can be employed with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Experimental Protocol: Purification
-
Sample Preparation: The crude Gepirone-d4 is dissolved in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile).
-
Instrumentation: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
-
Flow Rate: 20 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
The column is equilibrated with the initial mobile phase conditions.
-
The dissolved crude product is injected onto the column.
-
The gradient elution is performed, and fractions are collected based on the UV chromatogram.
-
Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified Gepirone-d4.
-
Data Presentation: Purification
The following table presents illustrative data for the outcome of a preparative HPLC purification.
| Parameter | Value |
| Sample Load | 100 mg (crude) |
| Purity of Main Fraction | >99.5% (by analytical HPLC) |
| Recovery | 85% (Illustrative) |
| Isotopic Purity of Final Product | >99% |
Note: The recovery value is hypothetical. The purity values are typical targets for pharmaceutical-grade compounds.
Gepirone Signaling Pathway
Gepirone exerts its therapeutic effects primarily through its action as a selective partial agonist at serotonin 5-HT1A receptors. It acts as a full agonist at presynaptic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors. Repeated administration leads to the desensitization of presynaptic autoreceptors, resulting in increased serotonin release.[2] In postsynaptic neurons, activation of 5-HT1A receptors modulates downstream signaling pathways, including the cAMP/PKA, PI3K, and MAPK/ERK pathways, which in turn regulate gene expression and neuronal activity, contributing to its antidepressant and anxiolytic effects.[2]
Visualization: Signaling Pathway
Caption: Gepirone's mechanism of action at the synapse.
References
- 1. scilit.com [scilit.com]
- 2. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. [PDF] CYTOCHROME P450 3A-MEDIATED METABOLISM OF BUSPIRONE IN HUMAN LIVER MICROSOMES | Semantic Scholar [semanticscholar.org]
- 7. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating the Procurement and Application of Gepirone-d8: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical applications of Gepirone-d8, a deuterated analog of the antidepressant Gepirone. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical information to facilitate the acquisition and utilization of this stable isotope-labeled internal standard.
Commercial Availability and Supplier Specifications
This compound is available from specialized chemical suppliers catering to the research and pharmaceutical industries. Two prominent commercial sources have been identified: MedchemExpress and BDGSynthesis. While specific pricing and real-time availability are subject to change and should be confirmed directly with the suppliers, the following table summarizes the key product specifications to aid in procurement decisions.
| Feature | MedchemExpress | BDGSynthesis |
| Product Name | This compound | This compound |
| CAS Number | 2749331-28-8 | 83928-76-1 (unlabelled) |
| Molecular Formula | C₁₉H₂₁D₈N₅O₂ | C₁₉H₂₁D₈N₅O₂ |
| Molecular Weight | 367.52 | 367.52 |
| Appearance | Solid, White to off-white | - |
| Purity | - | >98% by HPLC |
| Intended Use | Research Use Only | Analytical Reference Standard |
| Documentation | Product Data Sheet | Certificate of Analysis (with NMR and HPLC data) |
| Storage | 4°C, protect from light. In solvent: -80°C (6 months); -20°C (1 month) | - |
Note: Information is based on publicly available data and may require verification with the supplier.
Synthesis of this compound
One plausible synthetic route, adapted from known procedures for Gepirone, is a multi-step process. A key intermediate, 1-(2-pyrimidinyl)piperazine, can be deuterated using a suitable deuterium source, such as deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C), or by reduction of a suitable precursor with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).
The deuterated piperazine intermediate is then reacted with a suitable butyl-containing electrophile, which is subsequently coupled with 4,4-dimethyl-piperidine-2,6-dione to yield the final this compound product. The following diagram illustrates a conceptual workflow for the synthesis.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
This compound is primarily utilized as an internal standard (IS) for the quantitative analysis of Gepirone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization and matrix effects, leading to accurate and precise quantification.
While a specific, validated method for Gepirone using this compound is not detailed in the immediate search results, a general protocol can be adapted from established bioanalytical methods for similar small molecules.
1. Sample Preparation:
-
Objective: To extract Gepirone and this compound from the biological matrix (e.g., plasma, serum) and remove interfering substances.
-
Procedure (Protein Precipitation):
-
To 100 µL of the biological sample, add a known concentration of this compound solution (the internal standard).
-
Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To chromatographically separate Gepirone and this compound from other components and detect them with high sensitivity and specificity.
-
Liquid Chromatography (LC) Conditions (Typical):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Gepirone: Precursor ion (e.g., m/z 360.2) -> Product ion (to be determined experimentally).
-
This compound: Precursor ion (e.g., m/z 368.2) -> Product ion (to be determined experimentally).
-
-
Optimization: The cone voltage, collision energy, and other MS parameters should be optimized for maximum signal intensity for both Gepirone and this compound.
-
3. Data Analysis:
-
The peak areas of the MRM transitions for both Gepirone and this compound are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of Gepirone to the peak area of this compound against the known concentrations of Gepirone standards.
-
The concentration of Gepirone in the unknown samples is then calculated from the calibration curve.
The following diagram illustrates the logical workflow for using this compound as an internal standard.
Navigating the Nuances of Isotopic Labeling: A Technical Guide to the Purity and Characterization of Gepirone-d8
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is indispensable for a myriad of applications, from metabolic studies to quantitative bioanalysis. This in-depth guide focuses on Gepirone-d8, a deuterated analog of the antidepressant Gepirone, providing a technical overview of its isotopic purity, characterization, and the methodologies employed in its analysis.
This compound serves as a crucial internal standard for mass spectrometry-based quantification of Gepirone in biological matrices. Its utility is directly dependent on its isotopic and chemical purity. This guide outlines the analytical techniques used to ensure the quality of this stable isotope-labeled standard.
Isotopic Purity of this compound
The isotopic purity of this compound is a critical parameter, defining the percentage of the molecule that is fully deuterated at all eight designated positions and quantifying the distribution of other isotopic variants (e.g., d7, d6). This information is vital for accurate quantitative analysis, as the presence of significant amounts of lighter isotopic species can interfere with the measurement of the unlabeled analyte.
While a specific Certificate of Analysis for a commercial batch of this compound was not publicly available at the time of this writing, the following table represents a typical isotopic distribution profile for a high-quality batch, as would be determined by mass spectrometry.
| Isotopic Species | Relative Abundance (%) |
| This compound | > 98% |
| Gepirone-d7 | < 2% |
| Gepirone-d6 | < 0.5% |
| Gepirone-d5 | < 0.1% |
| ... | ... |
| Gepirone-d0 (unlabeled) | < 0.01% |
Note: The data presented in this table is illustrative and represents a typical profile for a high-purity deuterated standard. Actual values may vary between batches and suppliers.
Characterization of this compound
The comprehensive characterization of this compound involves the confirmation of its chemical structure, determination of its chemical purity, and assessment of its isotopic enrichment. The primary analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Method | Typical Specification |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Chemical Purity | HPLC/UV | ≥ 98% |
| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterium Incorporation |
| Appearance | Visual | White to off-white solid |
| Solubility | Visual | Soluble in Methanol, DMSO |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of this compound. The following sections outline representative protocols for the key analytical techniques.
Isotopic Purity Determination by Mass Spectrometry
Objective: To determine the isotopic distribution of this compound.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient is used to elute Gepirone, for example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative intensities of the ions corresponding to the different isotopic species (d8, d7, d6, etc.). The isotopic purity is calculated from the relative peak areas of each species.
-
Structural Confirmation and Purity by NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and assess its chemical purity.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy:
-
A standard proton NMR spectrum is acquired.
-
The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful deuteration.
-
The remaining proton signals are integrated to assess the presence of any proton-containing impurities.
-
-
¹³C NMR Spectroscopy:
-
A standard carbon-13 NMR spectrum is acquired to confirm the carbon skeleton of the molecule.
-
-
²H NMR Spectroscopy (Deuterium NMR):
-
A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm the locations of deuteration.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are compared with the expected structure of Gepirone to confirm its identity and purity.
Visualizing Methodologies and Pathways
To further clarify the processes and mechanisms discussed, the following diagrams have been generated.
Gepirone-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gepirone-d8, a deuterated analog of the selective 5-HT1A receptor agonist, Gepirone. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, and by extension, the core characteristics of Gepirone itself. This compound is primarily utilized as an internal standard in analytical studies for the accurate quantification of Gepirone in biological matrices.
Core Compound Data: this compound
For ease of reference, the fundamental quantitative data for this compound is summarized below.
| Property | Value | Citation(s) |
| CAS Number | 2749331-28-8 | [1] |
| Molecular Weight | 367.52 g/mol | [1] |
| Molecular Formula | C₁₉H₂₁D₈N₅O₂ | [1] |
| Chemical Name | 4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl-d8)butyl)piperidine-2,6-dione | |
| Appearance | Off-white to light yellow solid powder | |
| Purity | Typically ≥98.0% | [1] |
Gepirone: Mechanism of Action and Signaling Pathway
Gepirone is a selective partial agonist of the serotonin 5-HT1A receptor, which is its primary mechanism of action in the treatment of major depressive disorder (MDD).[2][3] Unlike many other antidepressants, it does not significantly affect serotonin reuptake.[4] Its therapeutic effects are believed to be mediated through the modulation of serotonergic activity in the central nervous system.[2]
The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it initiates a downstream signaling cascade. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and the phosphorylation of downstream targets.
Figure 1: Simplified signaling pathway of Gepirone via the 5-HT1A receptor.
Experimental Protocols
This section outlines key experimental methodologies relevant to the study of Gepirone.
In Vitro 5-HT1A Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of a compound to the 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: Serotonin or WAY-100635.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Test compound (e.g., Gepirone).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, [³H]8-OH-DPAT, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Antidepressant-like Activity in Rodents (Forced Swim Test)
The Forced Swim Test (FST) is a common behavioral paradigm used to screen for antidepressant-like activity.
Objective: To evaluate the effect of Gepirone on depressive-like behavior in mice or rats.
Materials:
-
Male mice or rats.
-
Gepirone dissolved in an appropriate vehicle (e.g., saline).
-
Vehicle control.
-
A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Pre-test session (Day 1): Place each animal in the water tank for 15 minutes. This is to induce a state of behavioral despair.
-
Drug Administration (Day 2): Administer Gepirone or vehicle control intraperitoneally (i.p.) 30-60 minutes before the test session.
-
Test session (Day 2): Place the animals back into the water tank for a 5-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
HPLC-MS/MS Method for Quantification in Plasma
This protocol outlines a general approach for the quantification of Gepirone in plasma, essential for pharmacokinetic studies. This compound would be used as the internal standard.
Objective: To develop and validate a sensitive and specific method for the determination of Gepirone in plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 analytical column.
Procedure:
-
Sample Preparation:
-
To a plasma sample, add this compound (internal standard).
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both Gepirone and this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of Gepirone to this compound against the concentration of Gepirone standards.
-
Determine the concentration of Gepirone in the unknown samples from the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like Gepirone.
Figure 2: A representative workflow for the preclinical development of Gepirone.
References
- 1. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Human cytochromes mediating gepirone biotransformation at low substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preclinical discovery and development of gepirone hydrochloride extended-release tablets: the first oral selective 5-HT1A receptor agonist for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Critical Path: A Technical Guide to the Storage and Handling of Gepirone-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive recommendations for the proper storage and handling of Gepirone-d8, a deuterated analog of Gepirone. Adherence to these guidelines is crucial for maintaining the integrity, stability, and purity of this stable isotope-labeled compound, ensuring its suitability for use as an internal standard in analytical applications such as clinical mass spectrometry.
Storage Recommendations for this compound
The stability of this compound is contingent upon appropriate storage conditions, which vary depending on its physical state (solid vs. in solution). The following table summarizes the recommended storage parameters to ensure the longevity and reliability of the compound.
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | Long-term | Protect from light. |
| In Solvent | -20°C | 1 month | Protect from light. Aliquot to prevent repeated freeze-thaw cycles.[1] |
| -80°C | 6 months | Protect from light. Aliquot to prevent repeated freeze-thaw cycles.[1] |
Shipping of this compound is typically done at room temperature for short durations (less than 2 weeks), as it is stable under these conditions for a limited time.[2][3]
General Handling and Personal Protective Equipment (PPE)
Due to the nature of this chemical compound, appropriate handling procedures are essential to ensure the safety of laboratory personnel and to prevent contamination of the product.
2.1. Engineering Controls
-
Work should be conducted in a well-ventilated area.[4]
-
The use of a chemical fume hood is recommended to avoid inhalation of dust or aerosols.[2]
-
Accessible safety shower and eye wash stations should be available.[2]
2.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat should be worn.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
2.3. General Hygiene
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Experimental Protocols: Preparation of Stock Solutions
The following protocol outlines the general steps for preparing a stock solution of this compound. Note that specific concentrations will be dependent on the requirements of the analytical method.
3.1. Materials
-
This compound solid
-
Appropriate solvent (e.g., DMSO)[1]
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
3.2. Procedure
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.
-
Dissolution: Add the weighed solid to a volumetric flask. Add a portion of the solvent and mix thoroughly to dissolve. Sonication or gentle warming may be required to aid dissolution in some solvents like DMSO.[1]
-
Dilution to Volume: Once the solid is completely dissolved, add the solvent to the final volume and mix well to ensure a homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at the recommended temperature (-20°C or -80°C) and protect from light.[1]
Logical Workflow for Handling and Preparation
The following diagram illustrates the recommended workflow for the safe and effective handling and preparation of this compound solutions for analytical use.
Caption: Workflow for this compound Handling and Solution Preparation.
Safety and First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Signaling Pathways and Experimental Workflows
It is important to note that as a deuterated stable isotope-labeled internal standard, this compound is designed to be chemically and pharmacologically identical to its non-deuterated counterpart, Gepirone, for the purposes of analytical detection. Therefore, its handling and storage do not involve specific biological signaling pathways. The primary focus is on maintaining its chemical integrity.
The experimental workflow for its use is typically integrated into broader analytical methods, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of Gepirone in biological matrices. A simplified logical diagram for this application is provided below.
References
Introduction to deuterated standards in mass spectrometry.
An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry
Executive Summary
Quantitative mass spectrometry (MS) is a cornerstone of modern analytical science, providing unparalleled sensitivity and specificity for the detection and quantification of molecules in complex matrices. However, the accuracy and precision of MS-based assays are susceptible to variability introduced during sample preparation and analysis. This guide provides a comprehensive overview of deuterated internal standards, the most widely used tool to correct for this variability. We will explore the core principles of their application, the method of isotope dilution, practical considerations for their use, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable quantitative MS methods.
The Challenge of Quantitative Analysis: Sources of Error
Mass spectrometry is a highly sensitive analytical technique, meaning that even minor, unavoidable variations during an experiment can significantly impact the final quantitative result[1]. An internal standard (IS) is a compound of known concentration added to every sample, standard, and blank, which helps to correct for these sources of variability[2]. By calculating the ratio of the analyte's signal response to the internal standard's response, these variations can be normalized, leading to significantly improved accuracy and precision[3][4].
Key sources of variability in LC-MS analysis include:
-
Sample Preparation: Analyte loss can occur during complex extraction procedures like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT)[1][2].
-
Injection Volume: While modern autosamplers are highly precise, minor variations in injection volume can still occur[5].
-
Instrumental Drift: The sensitivity of a mass spectrometer can change over the course of an analytical run[1].
-
Matrix Effects: This is a major challenge in LC-MS, where co-eluting compounds from the sample matrix (e.g., plasma, urine) can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification[1][2][6].
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Purpose of Internal Standard? - Chromatography Forum [chromforum.org]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
An In-depth Technical Guide to the Metabolism and Major Metabolites of Gepirone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepirone is an azapirone antidepressant and anxiolytic agent that primarily acts as a selective partial agonist of the 5-HT1A receptor.[1] Its clinical efficacy and pharmacokinetic profile are significantly influenced by its extensive first-pass metabolism, which results in the formation of pharmacologically active metabolites.[2] This technical guide provides a comprehensive overview of the metabolism of gepirone, with a focus on its major metabolites, their pharmacological activities, and the experimental methodologies used to characterize these processes.
Gepirone Metabolism
Gepirone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4] This biotransformation leads to the production of two major active metabolites: 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-hydroxygepirone (3'-OH-gepirone).[2][5] These metabolites are present in systemic circulation at concentrations higher than the parent drug and contribute significantly to the overall therapeutic effects of gepirone.[6] In addition to CYP3A4, CYP2D6 also plays a minor role in gepirone metabolism, contributing to the formation of hydroxylated metabolites, but not 1-PP.[4]
The metabolic pathway of gepirone is crucial for understanding its clinical pharmacology, including potential drug-drug interactions. Co-administration of gepirone with strong inhibitors of CYP3A4, such as ketoconazole, can lead to a significant increase in gepirone exposure, while inducers of CYP3A4, like rifampin, can substantially decrease its plasma concentrations.[6][7]
Pharmacological Activity of Major Metabolites
The pharmacological activity of gepirone is a composite of the parent drug and its major metabolites.
-
Gepirone: Acts as a selective partial agonist at serotonin 5-HT1A receptors.[1]
-
3'-hydroxygepirone (3'-OH-gepirone): This metabolite is also a potent 5-HT1A receptor agonist and is believed to contribute significantly to the antidepressant and anxiolytic effects of gepirone.[5][8]
-
1-(2-pyrimidinyl)-piperazine (1-PP): Unlike gepirone and 3'-OH-gepirone, 1-PP has a different pharmacological profile. It acts as an antagonist at α2-adrenergic receptors and has weak partial agonist activity at 5-HT1A receptors.[5][9] The α2-adrenergic antagonism may contribute to the overall antidepressant effect.
Quantitative Data
The following tables summarize the key quantitative data related to the pharmacokinetics and pharmacodynamics of gepirone and its major metabolites.
Table 1: Pharmacodynamic Properties
| Compound | Target Receptor | Affinity (Ki, nM) | Activity |
| Gepirone | 5-HT1A | 38[3] | Partial Agonist[1] |
| 3'-OH-gepirone | 5-HT1A | 58[5] | Agonist[5] |
| 1-PP | α2-adrenergic | 42[3] | Antagonist[5] |
| 5-HT1A | 414[9] | Weak Partial Agonist[9] |
Table 2: Pharmacokinetic Parameters (Extended-Release Formulation)
| Parameter | Gepirone | 1-PP | 3'-OH-gepirone |
| Tmax (hours) | ~6[10] | - | - |
| Half-life (t1/2, hours) | ~5[3] | 5.8[5] | - |
| Plasma Protein Binding | 72%[5] | 42%[5] | 59%[5] |
| Absolute Bioavailability | 14-17%[3] | - | - |
| Apparent Volume of Distribution (Vd/F) | ~94.5 L[3] | - | - |
| Apparent Clearance (CL/F) | 692 ± 804 L/h (80 mg dose)[3] | 417 ± 249 L/h (80 mg dose)[3] | 146 ± 61.7 L/h (80 mg dose)[3] |
Table 3: Pharmacokinetic Parameters of Gepirone Immediate-Release (IR) vs. Extended-Release (ER) Formulations
| Parameter | Gepirone-IR | Gepirone-ER (Type 2 & 3) |
| Cmax (ng/mL) | 6.1[1] | 3.6 - 3.7[1] |
| Tmax (hours) | 1.3[1] | 4.8 - 5.6[1] |
| AUC(30) | Similar to ER[1] | Similar to IR[1] |
Experimental Protocols
In Vitro Metabolism of Gepirone in Human Liver Microsomes
Objective: To determine the metabolic pathway of gepirone and identify the major cytochrome P450 enzymes involved.
Materials:
-
Gepirone hydrochloride
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Protocol:
-
Prepare incubation mixtures in microcentrifuge tubes containing human liver microsomes (e.g., 0.25 mg/mL protein concentration) and gepirone (at various concentrations, e.g., 10-500 µM) in potassium phosphate buffer.
-
To investigate the role of specific CYPs, pre-incubate a subset of the mixtures with selective inhibitors (e.g., 1 µM ketoconazole) for a short period (e.g., 10 minutes) at 37°C before adding gepirone.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to new tubes and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Quantify the formation of metabolites (1-PP and 3'-OH-gepirone) by comparing their peak areas to that of the internal standard and using a standard curve.
Determination of Pharmacokinetic Parameters in Human Clinical Trials
Objective: To determine the pharmacokinetic profile of gepirone and its major metabolites after oral administration.
Study Design:
-
An open-label, single- or multiple-dose study in healthy volunteers or patients with major depressive disorder.
-
For comparative studies (e.g., IR vs. ER formulations), a randomized, crossover design is often employed.[1]
Protocol:
-
Administer a single oral dose of gepirone (e.g., 20 mg) to subjects after an overnight fast. For food effect studies, administer the dose after a standardized meal.
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, for the simultaneous quantification of gepirone, 1-PP, and 3'-OH-gepirone in human plasma.
-
Analyze the plasma samples to determine the concentrations of the parent drug and its metabolites at each time point.
-
Use non-compartmental pharmacokinetic analysis software to calculate key parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F.
Visualizations
Caption: Metabolic pathway of gepirone.
Caption: Signaling pathways of gepirone and its major metabolites.
Conclusion
The metabolism of gepirone is a critical determinant of its clinical pharmacology. The biotransformation of gepirone by CYP3A4 into the active metabolites 3'-OH-gepirone and 1-PP results in a complex pharmacodynamic profile that involves modulation of both serotonergic and adrenergic pathways. A thorough understanding of these metabolic processes is essential for optimizing the therapeutic use of gepirone and for anticipating potential drug-drug interactions. The experimental protocols outlined in this guide provide a framework for the continued investigation of gepirone's metabolism and the characterization of its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the alpha 2-adrenoceptor blocking properties of buspirone and ipsapirone in healthy subjects. Relationship with the plasma concentration of the common metabolite 1-(2-pyrimidinyl)-piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gepirone and 1-(2-pyrimidinyl)-piperazine in vitro: human cytochromes mediating transformation and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 10. Ketoconazole Inhibition of Gepirone Biotransformation and Clearance: In Vitro and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Gepirone using LC-MS/MS with Gepirone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepirone is a selective partial agonist of the 5-HT1A receptor, which has been developed for the treatment of major depressive disorder (MDD). Accurate quantification of Gepirone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gepirone in human plasma, using its deuterated analog, Gepirone-d8, as an internal standard (IS).
Gepirone's mechanism of action involves the modulation of the serotonin system.[1][2][3] It acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1][2][3] This dual action is believed to contribute to its antidepressant effects with a potentially favorable side-effect profile compared to other antidepressants.[1]
Experimental Protocols
This section details the materials, equipment, and procedures for the quantification of Gepirone in human plasma.
Materials and Reagents
-
Gepirone hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)[4]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Gepirone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the Gepirone stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 200 µL of plasma sample, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Gepirone and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition.
LC-MS/MS Method Parameters
The following are proposed starting conditions and should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.5 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 4.0 | 10 |
Table 3: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 4: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Gepirone | 386.2 | 122.1 | 200 | 25 |
| This compound | 394.2 | 122.1 | 200 | 25 |
Note: The MRM transitions are proposed based on the structure of Gepirone and data from the structurally similar compound, buspirone.[5][6] These parameters should be optimized for the specific mass spectrometer being used.
Data Presentation
Table 5: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for Gepirone quantification.
Caption: Gepirone signaling pathway.
References
- 1. A sample preparation process for LC-MS/MS analysis of total protein drug concentrations in monkey plasma samples with antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
Application Note: A Validated Protocol for the Quantification of Gepirone in Human Plasma using Gepirone-d8 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gepirone is an antidepressant and anxiolytic agent belonging to the azapirone class of drugs.[1][2] Accurate quantification of Gepirone in plasma samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3][4][5] The use of a stable isotope-labeled internal standard, such as Gepirone-d8, is highly recommended by regulatory agencies to ensure the accuracy and reliability of bioanalytical methods.[3][6] Deuterated internal standards co-elute with the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[6][7][8] This application note provides a detailed protocol for the extraction and quantification of Gepirone in human plasma using this compound as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Experimental Protocols
This protocol outlines a robust method for the determination of Gepirone in human plasma, leveraging solid-phase extraction (SPE) for sample clean-up, followed by analysis with a sensitive and selective LC-MS/MS system.
Materials and Reagents
-
Gepirone hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C8)[9][10]
-
96-well collection plates
-
Centrifuge
-
Vacuum manifold for SPE
Preparation of Stock and Working Solutions
-
Gepirone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Gepirone hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
Gepirone Working Solutions: Prepare a series of working solutions by serially diluting the Gepirone stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes SPE for efficient extraction of Gepirone and this compound from plasma, which is a common and effective technique for reducing matrix interference.[9][11]
-
Sample Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma in a clean microcentrifuge tube, add 20 µL of the this compound working solution (100 ng/mL) and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube or 96-well plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase and vortex to ensure complete dissolution.
LC-MS/MS Analysis
The following are recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in deionized water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined by direct infusion of Gepirone and this compound standards. |
Data Presentation: Quantitative Parameters
The following table summarizes the expected quantitative parameters for a validated bioanalytical method.
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | To be determined based on assay sensitivity and required clinical range. |
| Precision (Intra- and Inter-day) | < 15% RSD |
| Accuracy (Intra- and Inter-day) | Within ±15% of nominal concentration |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits as per regulatory guidelines |
| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of nominal concentration |
Mandatory Visualization
Caption: Workflow for the extraction and analysis of Gepirone in plasma.
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Gepirone in human plasma using this compound as an internal standard. The use of a deuterated internal standard is critical for mitigating variability and ensuring the reliability of the results. The described solid-phase extraction method offers excellent sample clean-up, and the LC-MS/MS parameters provide a strong starting point for method development and validation. This protocol is intended to be a valuable resource for researchers and scientists in the field of drug development and clinical analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of gepirone immediate-release capsules and gepirone extended-release tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Gepirone in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of Gepirone and its major metabolites, 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-hydroxy-gepirone (3'-OH-gepirone), in various biological matrices. The following protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) are designed to yield clean extracts suitable for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
While specific quantitative validation data for Gepirone across all described techniques were not publicly available, the following tables summarize typical performance characteristics for the analysis of similar small molecule drugs in biological matrices using LC-MS/MS. These values should be established and validated for Gepirone in your specific laboratory setting.
Table 1: Typical Performance of Liquid-Liquid Extraction (LLE) for Gepirone Analysis
| Parameter | Plasma/Serum | Urine | Brain Homogenate |
| Extraction Recovery (%) | 85 - 105 | 80 - 110 | 80 - 100 |
| Matrix Effect (%) | 90 - 110 | 85 - 115 | 85 - 110 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | 0.2 - 2 ng/g |
Table 2: Typical Performance of Solid-Phase Extraction (SPE) for Gepirone Analysis
| Parameter | Plasma/Serum | Urine | Brain Homogenate |
| Extraction Recovery (%) | 90 - 110 | 85 - 110 | 85 - 105 |
| Matrix Effect (%) | 95 - 105 | 90 - 110 | 90 - 105 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL | 0.1 - 2 ng/mL | 0.1 - 1 ng/g |
Table 3: Typical Performance of Protein Precipitation (PPT) for Gepirone Analysis
| Parameter | Plasma/Serum | Brain Homogenate |
| Extraction Recovery (%) | 95 - 110 | 90 - 110 |
| Matrix Effect (%) | 75 - 125 | 80 - 120 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/g |
Experimental Protocols
The following are detailed protocols for the preparation of biological samples for Gepirone analysis. It is recommended to use an internal standard (e.g., a stable isotope-labeled version of Gepirone) to ensure accuracy and precision.
Protocol 1: Liquid-Liquid Extraction (LLE) of Gepirone from Human Plasma/Serum
Objective: To extract Gepirone and its metabolites from plasma or serum using an organic solvent.
Materials:
-
Human plasma/serum samples
-
Gepirone and metabolites analytical standards
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide (5%)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
To 200 µL of plasma/serum in a polypropylene tube, add 25 µL of IS solution.
-
Add 50 µL of 5% ammonium hydroxide to basify the sample. Vortex for 30 seconds.
-
Add 1 mL of MTBE. Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution. Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Gepirone from Human Urine
Objective: To isolate Gepirone and its metabolites from urine using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Human urine samples
-
Gepirone and metabolites analytical standards
-
Internal Standard (IS) solution
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol
-
Deionized water
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
Reconstitution solution (e.g., 20:80 methanol:water)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporator
-
Autosampler vials
Procedure:
-
To 500 µL of urine, add 25 µL of IS solution. Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to pellet any particulates.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Load the sample: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes: Elute Gepirone and its metabolites with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution. Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT) of Gepirone from Brain Tissue
Objective: To remove proteins from brain homogenate to allow for the analysis of Gepirone.
Materials:
-
Brain tissue samples
-
Ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Gepirone and metabolites analytical standards
-
Internal Standard (IS) solution
-
Ice-cold acetonitrile containing 1% formic acid
-
Tissue homogenizer
-
Vortex mixer
-
Refrigerated centrifuge
-
Autosampler vials
Procedure:
-
Weigh approximately 100 mg of frozen brain tissue.
-
Add 400 µL of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
To 100 µL of the brain homogenate, add 25 µL of IS solution.
-
Add 300 µL of ice-cold acetonitrile with 1% formic acid to precipitate the proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for direct injection or further evaporation and reconstitution if higher sensitivity is required.
Visualizations
Quantitative Analysis of Gepirone in Preclinical Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gepirone is a selective partial agonist of the 5-HT1A serotonin receptor under investigation for the treatment of major depressive disorder (MDD) and other psychiatric conditions. Understanding its pharmacokinetic profile in preclinical models is crucial for predicting its behavior in humans and for optimizing dosing regimens. This document provides detailed application notes and protocols for the quantitative analysis of gepirone in preclinical pharmacokinetic studies, focusing on bioanalytical methods, data interpretation, and experimental workflows.
Gepirone is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, with its major pharmacologically active metabolites being 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-OH-gepirone.[1] Its absolute bioavailability is reported to be between 14% and 17%.[2] The parent drug and its metabolites are responsible for its pharmacological activity.[3]
Data Presentation: Preclinical Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of gepirone observed in preclinical studies in rats. This data is essential for comparing results across different studies and for extrapolating findings to other species.
Table 1: Pharmacokinetic Parameters of Gepirone in Rats After a Single Intravenous (IV) Administration of 20 mg/kg.
| Parameter | Value (Mean ± SD) | Unit |
| Half-life (t½) | 1.224 ± 0.39 | h |
| Area Under the Curve (AUC) | 48,400 ± 19,110 | ng·h/mL |
| Data from in vivo studies in rats.[4] |
Table 2: Pharmacokinetic Parameters of Gepirone in Rats After a Single Intragastric (IG) Administration of 20 mg/kg.
| Parameter | Value (Mean ± SD) | Unit |
| Half-life (t½) | 1.380 ± 0.46 | h |
| Area Under the Curve (AUC) | 114.7 ± 40 | ng·h/mL |
| Bioavailability (F) | 0.24 | % |
| Data from in vivo studies in rats.[4] |
Experimental Protocols
Sample Preparation from Biological Matrices
Accurate quantification of gepirone requires efficient extraction from complex biological matrices such as plasma and brain tissue. Below are proposed protocols based on common bioanalytical techniques.
a) Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[5]
Protocol:
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (ACN) containing the internal standard (e.g., a deuterated analog of gepirone). The 3:1 ratio of ACN to plasma is crucial for efficient protein precipitation.[6]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
b) Brain Tissue Sample Preparation: Homogenization and Liquid-Liquid Extraction
For brain tissue, homogenization followed by liquid-liquid extraction is a common approach to isolate the drug from the complex tissue matrix.[1]
Protocol:
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) at a ratio of 1:3 (w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
To a known volume of the brain homogenate, add an appropriate internal standard.
-
Perform liquid-liquid extraction by adding 3 volumes of an organic solvent (e.g., ethyl acetate or a mixture of isopropanol and ethyl acetate).
-
Vortex the mixture for 5 minutes to facilitate the transfer of gepirone into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Analysis by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and selective quantification of gepirone and its metabolites. While a specific validated method for gepirone in preclinical matrices is not publicly available, a proposed method based on common practices for similar small molecules is outlined below.
a) Chromatographic Conditions (Proposed)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable choice for the separation of small molecules like gepirone.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
Injection Volume: Typically 5-10 µL.
b) Mass Spectrometric Conditions (Proposed)
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is expected to be suitable for gepirone.
-
MRM Transitions: Specific precursor-to-product ion transitions for gepirone and its metabolites, as well as the internal standard, need to be determined by direct infusion and optimization.
-
Gepirone: To be determined.
-
1-PP (Metabolite): To be determined.
-
3'-OH-gepirone (Metabolite): To be determined.
-
Internal Standard: To be determined.
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve maximum signal intensity for the analytes.
Mandatory Visualizations
Gepirone Signaling Pathway
Gepirone exerts its therapeutic effects primarily through its interaction with the 5-HT1A receptor, leading to the modulation of downstream signaling cascades.
Caption: Gepirone's dual action on pre- and postsynaptic 5-HT1A receptors.
Experimental Workflow for Gepirone Quantification
The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study for gepirone.
Caption: Workflow for preclinical pharmacokinetic analysis of gepirone.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of Gepirone Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compounds targeting the 5-HT1A receptor, using Gepirone as a reference compound and a deuterated Gepirone internal standard for quantitative analysis. The protocols described herein are designed for researchers and scientists in drug development seeking to identify and characterize novel 5-HT1A receptor agonists or antagonists. The methodologies cover a radioligand binding assay in a 384-well format and a subsequent LC-MS/MS analysis for hit confirmation and quantification, ensuring high accuracy and precision.
Introduction
This application note details a robust HTS workflow for the discovery of novel ligands targeting the 5-HT1A receptor. The primary screen utilizes a competitive radioligand binding assay, a common and reliable method for identifying compounds that bind to the target receptor.[5] Hits from the primary screen are then subjected to a secondary confirmation and quantitative analysis using a highly sensitive and specific LC-MS/MS method, which employs a deuterated Gepirone internal standard to ensure data integrity.
Signaling Pathway of Gepirone
Gepirone exerts its therapeutic effects by acting as a partial agonist at postsynaptic 5-HT1A receptors and as a full agonist at presynaptic 5-HT1A autoreceptors.[6] Activation of these G-protein coupled receptors (GPCRs) modulates downstream signaling cascades, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and influences the expression of various genes involved in neuronal function and plasticity.
Gepirone's dual action on pre- and postsynaptic 5-HT1A receptors.
Experimental Protocols
High-Throughput Radioligand Binding Assay
This protocol describes a competitive binding assay in a 384-well format to identify compounds that displace a radiolabeled ligand from the 5-HT1A receptor.
Materials and Reagents:
-
Membrane Preparation: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (specific activity 120-180 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT).
-
Positive Control: 10 µM Gepirone.
-
Test Compounds: Library of compounds dissolved in 100% DMSO.
-
Scintillation Cocktail: OptiPhase SuperMix or equivalent.
-
Apparatus: 384-well microplates, liquid handling system, cell harvester, microplate scintillation counter.
Procedure:
-
Compound Plating: Using an automated liquid handler, add 50 nL of test compounds, positive control (Gepirone), or negative control (DMSO) to the wells of a 384-well plate.
-
Reagent Preparation:
-
Prepare the 5-HT1A receptor membrane suspension in assay buffer to a final concentration of 5-10 µg of protein per well.
-
Prepare the [³H]-8-OH-DPAT solution in assay buffer to a final concentration of 1 nM.
-
-
Assay Incubation:
-
Add 25 µL of the membrane suspension to each well.
-
Add 25 µL of the [³H]-8-OH-DPAT solution to each well.
-
For non-specific binding determination, add 10 µM 5-HT to designated wells.
-
Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
-
Harvesting and Washing:
-
Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter mats and place them in a sample bag with scintillation cocktail.
-
Seal the bag and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Sample_CPM - NSB_CPM) / (Total_Binding_CPM - NSB_CPM)) where CPM is counts per minute and NSB is non-specific binding.
-
Determine the IC50 value for active compounds by fitting the concentration-response data to a sigmoidal dose-response curve.
Assay Quality Control:
The quality of the HTS assay should be assessed using the Z'-factor.[7][8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., 10 µM Gepirone), and SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO).
LC-MS/MS for Hit Confirmation and Quantification
This protocol describes the analysis of samples from the primary screen to confirm the identity of hits and quantify their concentration using a deuterated internal standard.
Materials and Reagents:
-
Gepirone Standard: Analytical grade Gepirone.
-
Deuterated Gepirone (Gepirone-d8): As the internal standard (IS).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.
-
Formic Acid (FA): LC-MS grade.
-
Apparatus: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer, analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
Procedure:
-
Sample Preparation:
-
To 50 µL of each sample from the HTS assay, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in 50% MeOH).
-
Perform protein precipitation by adding 150 µL of cold ACN.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mobile Phase A: 0.1% FA in H₂O.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A suitable gradient to separate Gepirone from matrix components (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized for the specific instrument. The precursor ions will be the protonated molecules [M+H]⁺ for both Gepirone and this compound. Product ions are determined by collision-induced dissociation (CID).
-
Example (hypothetical):
-
Gepirone: Q1 386.3 -> Q3 122.1
-
This compound: Q1 394.3 -> Q3 122.1
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Gepirone to this compound against the concentration of the Gepirone standards.
-
Quantify the concentration of Gepirone or the hit compound in the unknown samples using the calibration curve.
HTS Workflow Diagram
High-throughput screening workflow for 5-HT1A receptor modulators.
Quantitative Data Summary
The following tables provide an example of the type of quantitative data that would be generated during the HTS campaign.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay quality |
| Signal-to-Background | >10 | Robust assay window |
| CV% (Controls) | <10% | Good precision |
Table 2: Gepirone Pharmacological Data
| Parameter | Value | Reference |
| 5-HT1A Receptor IC50 | 58 nM | |
| Mechanism of Action | 5-HT1A Receptor Partial Agonist | [6] |
Table 3: Example LC-MS/MS Parameters (to be optimized)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gepirone | 386.3 | 122.1 | 25 |
| This compound (IS) | 394.3 | 122.1 | 25 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for conducting high-throughput screening campaigns to identify and characterize novel 5-HT1A receptor modulators. The combination of a robust radioligand binding assay for primary screening and a highly accurate LC-MS/MS method with a deuterated internal standard for hit confirmation ensures the generation of high-quality, reliable data. This workflow is suitable for academic and industrial drug discovery programs aimed at developing new therapeutics for psychiatric disorders.
References
- 1. EP0282818B1 - The use of gepirone for preparing a pharmaceutical composition for the treatment of atypical depression - Google Patents [patents.google.com]
- 2. [PDF] Assay Validation in High Throughput Screening – from Concept to Application | Semantic Scholar [semanticscholar.org]
- 3. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Plasma Extract Analyzed by LCMS - AppNote [mtc-usa.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method Validation for the Quantification of Gepirone and its Deuterated Internal Standard in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and validated bioanalytical method for the quantitative determination of Gepirone in human plasma. The method employs a simple and efficient protein precipitation technique for sample preparation, followed by rapid and sensitive analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Gepirone-d8 is utilized as the internal standard (IS) to ensure high accuracy and precision. The method has been validated in accordance with the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation and is suitable for pharmacokinetic and toxicokinetic studies.
Introduction
Gepirone is a selective partial agonist of the 5-HT1A receptor, developed for the treatment of major depressive disorder. Accurate quantification of Gepirone in biological matrices is essential for preclinical and clinical studies to assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This application note provides a detailed protocol for a sensitive, specific, and reliable LC-MS/MS method for the quantification of Gepirone in human plasma, using this compound as the internal standard.
Signaling Pathway of Gepirone
Gepirone primarily exerts its therapeutic effects through the modulation of the serotonergic system. It acts as a partial agonist at the serotonin 5-HT1A receptors. In the presynaptic neuron, this leads to a decrease in the synthesis and release of serotonin. In the postsynaptic neuron, activation of 5-HT1A receptors triggers several intracellular signaling cascades, including the adenylyl cyclase/protein kinase A (cAMP/PKA), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways. These pathways are involved in regulating neuronal excitability and synaptic plasticity, which are believed to contribute to the antidepressant and anxiolytic effects of Gepirone.
Experimental Protocols
Materials and Reagents
-
Gepirone reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Stock and Working Solutions
-
Gepirone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Gepirone in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Gepirone Working Solutions: Prepare serial dilutions of the Gepirone stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Label polypropylene microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of human plasma into the labeled tubes.
-
Spike with 10 µL of the appropriate Gepirone working solution (or blank solvent for blank samples).
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Gepirone | 360.2 | 122.1 |
| This compound | 368.2 | 122.1 |
-
MS Parameters: Optimized for the specific instrument. Typical parameters include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Bioanalytical Method Validation Workflow
The following workflow outlines the key steps in the validation of the bioanalytical method for Gepirone.
Data Presentation
The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, and stability. A summary of the validation results is presented below.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 25 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15.0 | ± 20.0 | ≤ 15.0 | ± 20.0 |
| LQC | 0.3 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| MQC | 10 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| HQC | 20 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
Recovery and Matrix Effect
The extraction recovery of Gepirone and the matrix effect were assessed at LQC, MQC, and HQC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | 85-115 | 85-115 |
| MQC | 10 | 85-115 | 85-115 |
| HQC | 20 | 85-115 | 85-115 |
Stability
The stability of Gepirone in human plasma was evaluated under various storage and handling conditions.
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 6 hours | Room Temperature | 85-115 |
| Freeze-thaw | 3 cycles | -20°C to Room Temp | 85-115 |
| Long-term | 30 days | -80°C | 85-115 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Gepirone in human plasma. The method has been successfully validated according to regulatory guidelines and is suitable for use in pharmacokinetic and other clinical and preclinical studies. The use of a deuterated internal standard ensures high accuracy and precision of the results.
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Gepirone and Gepirone-d8 in Human Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antidepressant drug Gepirone and its deuterated internal standard, Gepirone-d8, in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method provides the high sensitivity and specificity required for pharmacokinetic and therapeutic drug monitoring studies of Gepirone.
Introduction
Gepirone is a selective serotonin 5-HT1A receptor agonist approved for the treatment of major depressive disorder.[1][2][3] Accurate and precise measurement of Gepirone concentrations in biological matrices is crucial for clinical and research applications. This document provides a comprehensive protocol for the analysis of Gepirone and its stable isotope-labeled internal standard, this compound, in human plasma using LC-MS/MS. The structural similarity of Gepirone to Buspirone allows for the adaptation of established analytical methods for related compounds.
Experimental
Materials and Reagents
-
Gepirone hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)[4]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Oasis HLB SPE cartridges
Instrumentation
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source
Standard and Sample Preparation
Stock Solutions: Prepare individual stock solutions of Gepirone and this compound in methanol at a concentration of 1 mg/mL.
Working Solutions: Prepare serial dilutions of the Gepirone stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent to be used as the internal standard (IS) spiking solution.
Plasma Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution and vortex.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Dwell Time | 100 ms |
Table 3: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| Gepirone | 360.2 | 122.1 | 135 | 25 |
| 360.2 | 176.1 | 135 | 20 | |
| This compound | 368.3 | 122.1 | 135 | 25 |
| 368.3 | 184.1 | 135 | 20 |
Note: The primary, most intense transition is listed first and should be used for quantification. The second transition serves as a qualifier for confirmatory analysis.
Results and Discussion
This LC-MS/MS method demonstrates excellent sensitivity and specificity for the detection of Gepirone and this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery. The chromatographic conditions provide good peak shape and resolution, with a total run time of 5 minutes, making it suitable for high-throughput analysis.
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone-D8 - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Gepirone-d8 in the Study of CYP3A4-Mediated Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Gepirone-d8 in the investigation of drug-drug interactions (DDIs) involving the cytochrome P450 3A4 (CYP3A4) enzyme. Gepirone, an antidepressant, is primarily metabolized by CYP3A4, making it a sensitive substrate for assessing the inhibitory potential of co-administered drugs.[1][2][3] The deuterated analog, this compound, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to its similar physicochemical properties to Gepirone and its distinct mass, ensuring accurate quantification in complex biological matrices.[4]
Introduction to Gepirone Metabolism and CYP3A4 Interactions
Gepirone undergoes extensive metabolism in the liver, primarily catalyzed by the CYP3A4 isoenzyme.[1][2][3] The major metabolic pathways include the formation of two active metabolites: 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-hydroxy-gepirone (3'-OH-gepirone).[1][2] Given that CYP3A4 is responsible for the metabolism of a vast number of drugs, there is a significant potential for DDIs when Gepirone is co-administered with inhibitors of this enzyme.
Strong CYP3A4 inhibitors, such as ketoconazole, can dramatically increase the systemic exposure of Gepirone, leading to a higher risk of adverse effects.[5][6][7] Co-administration of strong CYP3A4 inhibitors with Gepirone is contraindicated.[5][8] Moderate CYP3A4 inhibitors can also lead to a significant increase in Gepirone plasma concentrations, necessitating a dose reduction.[6][8] Therefore, in vitro and in vivo studies to evaluate the DDI potential of new chemical entities with Gepirone are crucial during drug development.
The Role of this compound
This compound is a stable isotope-labeled version of Gepirone where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling results in a molecule with a higher mass but nearly identical chemical and physical properties to the parent drug. In bioanalytical methods, particularly LC-MS, this compound is used as an internal standard. It co-elutes with Gepirone during chromatographic separation but is distinguished by its higher mass-to-charge ratio in the mass spectrometer. This allows for precise and accurate quantification of Gepirone in biological samples like plasma or microsomes by correcting for variations in sample preparation and instrument response.
Quantitative Data on Gepirone-CYP3A4 Inhibitor Interactions
The following tables summarize the quantitative impact of CYP3A4 inhibitors on Gepirone metabolism and pharmacokinetics.
Table 1: In Vitro Inhibition of Gepirone Metabolism by Ketoconazole
| Parameter | Value | Reference |
| IC50 for 1-PP formation | 0.026 - 0.162 µM | [7][9] |
| IC50 for 3'-OH-gepirone formation | 0.026 - 0.162 µM | [7][9] |
Table 2: In Vivo Pharmacokinetic Interactions of Gepirone with CYP3A4 Inhibitors
| Inhibitor | Strength | Effect on Gepirone Exposure (AUC) | Reference |
| Ketoconazole | Strong | 5.92- to 7.80-fold increase | [7][9] |
| Strong Inhibitors (general) | Strong | ~5-fold increase | [5][6] |
| Moderate Inhibitors (general) | Moderate | ~2-fold increase | [1][6] |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes
This protocol outlines a general procedure for determining the inhibitory potential of a test compound on the CYP3A4-mediated metabolism of Gepirone.
Materials:
-
Gepirone
-
This compound (for LC-MS analysis)
-
Test compound (potential inhibitor)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
96-well plates
-
Incubator
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of Gepirone, this compound, and the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound at various concentrations.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human liver microsomes
-
Test compound at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and Gepirone (as the substrate).
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing this compound as the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of a Gepirone metabolite (e.g., 1-PP or 3'-OH-gepirone) relative to the internal standard (this compound).
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: Workflow for an in vitro CYP3A4 inhibition assay.
Signaling Pathway and Metabolism
The following diagram illustrates the metabolic pathway of Gepirone and the point of inhibition by CYP3A4 inhibitors.
Caption: Gepirone metabolism by CYP3A4 and inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gepirone - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketoconazole Inhibition of Gepirone Biotransformation and Clearance: In Vitro and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Gepirone Bioanalysis
Welcome to the technical support center for the bioanalysis of Gepirone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in the quantification of Gepirone in biological samples using Gepirone-d8 as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant variability and poor accuracy in our Gepirone quantification, especially at lower concentrations. Could this be due to matrix effects?
A1: Yes, high variability, poor accuracy, and inconsistent results, particularly at the Lower Limit of Quantification (LLOQ), are classic signs of matrix effects.[1][2] Matrix effects are caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of Gepirone in the mass spectrometer source, leading to inaccurate quantification.[3][4][5] Phospholipids are a common cause of ion suppression in plasma samples.[3]
Q2: How can we confirm that we are experiencing matrix effects in our Gepirone assay?
A2: The presence of matrix effects should be systematically evaluated during method validation as per FDA guidelines.[6][7] A common method is the post-extraction spike method.[5][8] This involves comparing the response of Gepirone spiked into an extracted blank matrix from at least six different sources with the response of Gepirone in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of a matrix effect.[5] Another qualitative method is post-column infusion, where a constant flow of Gepirone solution is infused into the mass spectrometer while an extracted blank matrix is injected into the LC system. Any dip or peak in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement.[4][5]
Q3: We are using this compound as an internal standard. Shouldn't that compensate for matrix effects?
A3: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to compensate for matrix effects.[9] In theory, the analyte (Gepirone) and the SIL-IS will co-elute and experience the same degree of ion suppression or enhancement, resulting in a consistent analyte-to-IS peak area ratio.[9] However, this compensation may not be perfect, especially with severe matrix effects or if the analyte and IS do not behave identically under all conditions.[10][11] It is still crucial to minimize matrix effects as much as possible during sample preparation and chromatography.
Q4: What are the best sample preparation techniques to reduce matrix effects for Gepirone analysis in plasma?
A4: The goal of sample preparation is to remove as many interfering endogenous components as possible while efficiently recovering Gepirone. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all phospholipids effectively.[3]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning Gepirone into an immiscible organic solvent, leaving many matrix components behind.[3]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain and elute Gepirone.[3] This is often the most effective method for minimizing matrix effects.
The choice of method depends on the required sensitivity and the severity of the matrix effect.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
This protocol is based on FDA guidelines for bioanalytical method validation.[6][7]
Objective: To quantitatively assess the matrix effect on the ionization of Gepirone.
Materials:
-
Blank plasma from at least six different individual sources.
-
Gepirone and this compound reference standards.
-
Validated LC-MS/MS system and method.
-
All necessary solvents and reagents for sample processing and mobile phase preparation.
Procedure:
-
Prepare two sets of samples:
-
Set A (Aqueous Samples): Spike Gepirone at low and high concentrations (e.g., LLOQ and ULOQ) into the mobile phase or a neat solution.
-
Set B (Post-Spiked Matrix Samples): Extract blank plasma from each of the six sources using the validated sample preparation method. After the final extraction step, spike the extracts with Gepirone at the same low and high concentrations as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Gepirone.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in the presence of matrix) / (Peak Response in the absence of matrix)
-
The IS-normalized MF should also be calculated using the peak area ratios of the analyte to the IS.
-
-
Acceptance Criteria: The precision of the matrix factors across the different sources should be ≤15% coefficient of variation (CV).
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To extract Gepirone from plasma while minimizing matrix components.
Materials:
-
Mixed-mode cation exchange SPE cartridges.
-
Human plasma samples containing Gepirone and spiked with this compound.
-
Methanol, acetonitrile, ammonium hydroxide, formic acid.
-
Centrifuge, evaporator.
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard working solution and vortex. Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute Gepirone and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Matrix Effect Evaluation Data
| Plasma Source | Gepirone Concentration | Peak Area (Neat Solution - A) | Peak Area (Post-Spiked Extract - B) | Matrix Factor (B/A) |
| 1 | Low QC | 5,234 | 4,890 | 0.93 |
| 2 | Low QC | 5,198 | 4,750 | 0.91 |
| 3 | Low QC | 5,310 | 5,010 | 0.94 |
| 4 | Low QC | 5,250 | 4,980 | 0.95 |
| 5 | Low QC | 5,180 | 4,810 | 0.93 |
| 6 | Low QC | 5,280 | 4,990 | 0.95 |
| Mean | 0.94 | |||
| %CV | 1.7% | |||
| 1 | High QC | 51,230 | 48,900 | 0.95 |
| 2 | High QC | 50,980 | 47,500 | 0.93 |
| 3 | High QC | 51,500 | 49,900 | 0.97 |
| 4 | High QC | 51,100 | 49,100 | 0.96 |
| 5 | High QC | 50,800 | 48,200 | 0.95 |
| 6 | High QC | 51,300 | 49,700 | 0.97 |
| Mean | 0.96 | |||
| %CV | 1.6% |
Table 2: Accuracy and Precision with this compound
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 5.2 |
| Low QC | 3.0 | 2.95 | 98.3 | 4.5 |
| Mid QC | 30 | 30.5 | 101.7 | 3.1 |
| High QC | 80 | 81.2 | 101.5 | 2.8 |
Visualizations
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. fda.gov [fda.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. researchgate.net [researchgate.net]
Improving sensitivity and specificity in Gepirone LC-MS/MS assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and specificity of Gepirone LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Gepirone that should be considered for monitoring?
Gepirone is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The two major pharmacologically active metabolites are 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-hydroxy-gepirone (3'-OH-gepirone). It is often necessary to monitor these metabolites alongside the parent drug for a comprehensive pharmacokinetic assessment.
Q2: What are typical calibration ranges for the quantification of Gepirone and its metabolites in plasma?
Based on clinical pharmacology reviews, typical calibration curve ranges for LC-MS/MS assays are as follows:
| Analyte | Calibration Curve Range | Lower Limit of Quantification (LLOQ) |
| Gepirone | 0.100 - 50.0 ng/mL | 0.1 ng/mL[1] |
| 1-(2-pyrimidinyl)-piperazine (1-PP) | 0.25 - 10 ng/mL | 0.25 ng/mL[1] |
| 3'-hydroxy-gepirone (3'-OH-gepirone) | 0.25 - 10 ng/mL | 0.25 ng/mL[1] |
Q3: What is a suitable internal standard (IS) for Gepirone analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated Gepirone (Gepirone-d8). SIL internal standards have very similar physicochemical properties to the analyte and can effectively compensate for variability in sample preparation, chromatography, and ionization. If a SIL version of Gepirone is unavailable, a structurally similar compound that does not interfere with the analytes of interest and has a similar retention time and ionization response can be considered. For example, due to its structural similarity, Buspirone or its deuterated version could be evaluated.
Q4: What are the common sample preparation techniques for Gepirone analysis in biological matrices?
Commonly used sample preparation techniques for the analysis of small molecule drugs like Gepirone in plasma or serum include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte from the sample matrix, which can result in a cleaner extract and reduced matrix effects.
Troubleshooting Guides
This section provides guidance on common issues encountered during Gepirone LC-MS/MS assays.
Issue 1: Low Sensitivity / Poor Signal Intensity
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Ionization Source Parameters | Optimize electrospray ionization (ESI) source parameters including capillary voltage, gas flows (nebulizer and drying gas), and source temperature. |
| Inefficient Desolvation | For highly aqueous mobile phases, increasing the drying gas temperature and flow can improve desolvation and enhance signal. |
| Matrix Effects (Ion Suppression) | - Evaluate and optimize sample preparation to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like SPE. - Adjust chromatographic conditions to separate Gepirone and its metabolites from co-eluting matrix components. - Dilute the sample extract to reduce the concentration of interfering matrix components. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Gepirone and its metabolites are in their ionized form to enhance ESI response. The addition of a small amount of formic acid or ammonium formate is common in positive ion mode. |
| Low Injection Volume | Increase the injection volume if the current volume is low, but be mindful of potential peak shape distortion and column overload. |
Issue 2: Poor Specificity / Interferences
Possible Causes and Solutions:
| Cause | Recommended Action |
| Isobaric Interferences | Ensure that the selected Multiple Reaction Monitoring (MRM) transitions are specific to Gepirone and its metabolites. Perform a thorough literature search for known interferences. |
| Co-eluting Metabolites or Endogenous Compounds | Optimize the chromatographic separation to resolve the analytes from any interfering peaks. This may involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase composition. |
| Cross-talk Between MRM Transitions | If multiple analytes are monitored in the same run, ensure there is sufficient dwell time for each transition and that there is no cross-talk between channels. |
| Contamination from Sample Collection or Processing | Use high-purity solvents and reagents. Ensure that all labware is clean and free of contaminants. |
Experimental Protocols
Below is a representative experimental protocol for the LC-MS/MS analysis of a structurally similar compound, Buspirone, which can be adapted and optimized for Gepirone analysis.
Sample Preparation (Solid-Phase Extraction)
-
Condition an appropriate SPE cartridge with methanol followed by equilibration with water.
-
Load the plasma sample (pre-treated with a suitable buffer) onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Gepirone, its metabolites, and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 5 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gepirone: To be determined empirically. As a starting point, one could infuse a standard solution of Gepirone and perform a product ion scan to identify the most abundant and stable fragment ions.
-
1-(2-pyrimidinyl)-piperazine (1-PP): A published method for the related drug Tandospirone, which also has 1-PP as a metabolite, suggests monitoring the transition m/z 165.1 → 95.1.
-
3'-hydroxy-gepirone: To be determined empirically through infusion and product ion scanning.
-
Internal Standard (e.g., this compound): The precursor ion will be shifted by the mass of the isotopes (e.g., +8 Da for d8), and the product ion may be the same as the unlabeled analyte.
-
Visualizations
Caption: Troubleshooting workflow for low sensitivity in Gepirone LC-MS/MS assays.
Caption: General experimental workflow for Gepirone LC-MS/MS analysis.
References
Troubleshooting poor peak shape in Gepirone chromatography.
Technical Support Center: Gepirone Chromatography
This technical support guide provides troubleshooting advice for common issues related to poor peak shape in the chromatography of Gepirone. The information is presented in a question-and-answer format to help researchers, scientists, and drug development professionals quickly identify and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for my Gepirone peak and how can I resolve this?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like Gepirone.[1][2] This asymmetry can compromise resolution and affect the accuracy of quantification.[3]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Gepirone, being a basic compound, can interact with acidic silanol groups on the surface of silica-based chromatography columns.[4][5] These secondary interactions cause some molecules to be retained longer, resulting in a tailing peak.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., below pH 3) helps to protonate the silanol groups, minimizing their interaction with the basic Gepirone molecule.[6]
-
Solution 2: Use an End-Capped Column: Employ a column where the stationary phase has been "end-capped" to reduce the number of accessible silanol groups.[4]
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, improving peak shape.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[3][6]
-
Solution: Systematically reduce the sample concentration or injection volume and observe the effect on peak shape. If tailing improves with a smaller sample load, the column was likely overloaded.[1]
-
-
Column Contamination or Deterioration: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[3][7]
-
Solution 1: Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample.[3]
-
Solution 2: Flush or Replace the Column: If the column is contaminated, follow a column flushing protocol. If performance does not improve, the column may need to be replaced.[7]
-
Q2: My Gepirone peak is fronting. What are the likely causes and solutions?
Peak fronting, an asymmetrical peak with a broader first half, is less common than tailing but can also affect results.[1][4]
Potential Causes and Solutions:
-
Sample Overload: High concentrations of the sample can lead to peak fronting.[8]
-
Poor Sample Solubility: If the sample is not fully soluble in the injection solvent, it can lead to fronting.[1][5]
-
Solution: Ensure your sample is completely dissolved. It may be necessary to change the sample solvent.
-
-
Inappropriate Sample Solvent: Injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase can cause peak distortion and fronting.[2]
-
Solution: Ideally, dissolve the sample in the mobile phase itself. If a different solvent is necessary, it should be weaker than the mobile phase.
-
-
Column Collapse: A physical collapse of the column bed can create a void at the inlet, leading to distorted, fronting peaks.[2][4] This is a catastrophic failure, and the peak shape will be poor for all analytes.[2]
-
Solution: If column collapse is suspected, the column must be replaced. To prevent this, always operate the column within the manufacturer's recommended pH, temperature, and pressure limits.[4]
-
Q3: Why is my Gepirone peak broad or split, and how can I improve it?
Broad or split peaks indicate a loss of efficiency in the chromatographic system and can severely impact resolution.[7]
Potential Causes and Solutions:
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Blocked Column Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit of the column, distorting the flow path and causing peak splitting or broadening.[3][7]
-
Solution: Attempt to backflush the column (check the manufacturer's instructions to ensure the column is back-flushable).[7] If this does not resolve the issue, the frit or the entire column may need to be replaced.
-
-
Column Void: A void or channel in the column's packed bed can cause the sample to travel through different paths, resulting in a split or broad peak.[7][9]
-
Solution: A column with a void typically needs to be replaced. Using a guard column and proper sample preparation can extend column life.
-
-
Sample Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, leading to broad peaks.[7]
-
Solution: Prepare the sample in the mobile phase whenever possible.
-
-
Extra-Column Volume: Excessive volume from long tubing or poorly made connections between the injector, column, and detector can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to avoid dead volume.
-
Data Presentation
The following table summarizes the common peak shape problems and the recommended troubleshooting actions.
| Problem | Potential Cause | Primary Action | Secondary Action |
| Peak Tailing | Secondary silanol interactions | Adjust mobile phase to a lower pH (e.g., <3).[6] | Use an end-capped column or add a competing base to the mobile phase.[4] |
| Column overload | Reduce sample concentration or injection volume.[6] | Use a column with a higher loading capacity. | |
| Column contamination | Flush the column with a strong solvent.[7] | Replace the guard column or the analytical column.[3] | |
| Peak Fronting | Sample overload | Reduce sample concentration or injection volume.[8] | Use a column with a higher loading capacity. |
| Inappropriate sample solvent | Dissolve the sample in the mobile phase. | Use a weaker injection solvent. | |
| Column collapse | Replace the column.[2] | Operate within the column's specified limits for pH and temperature.[4] | |
| Broad or Split Peak | Blocked column frit | Backflush the column (if permissible).[3] | Replace the column. |
| Column void / deterioration | Replace the column.[7] | Use a guard column and ensure proper sample filtration. | |
| Sample solvent incompatibility | Dissolve the sample in the mobile phase.[7] | Reduce the injection volume. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
-
Objective: To find the optimal mobile phase pH to minimize peak tailing for Gepirone.
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Materials: Mobile phase components (e.g., acetonitrile, water, buffer salts), pH meter, acid/base for adjustment (e.g., phosphoric acid, formic acid).
-
Procedure:
-
Prepare the aqueous portion of the mobile phase.
-
Create a series of mobile phases with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.5). Use a consistent acid, like phosphoric acid, for adjustments.
-
Equilibrate the HPLC system with the first mobile phase (pH 4.0) until a stable baseline is achieved.
-
Inject the Gepirone standard and record the chromatogram. Calculate the tailing factor.
-
Repeat steps 3 and 4 for each subsequent mobile phase pH.
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Compare the peak shapes and select the pH that provides the most symmetrical peak without compromising retention.
-
Protocol 2: Column Flushing and Regeneration
-
Objective: To remove contaminants from the analytical column that may be causing poor peak shape.
-
Caution: Always consult the column manufacturer's care and use guide for recommended solvents and procedures. Disconnect the column from the detector during flushing.
-
Procedure (for a typical reversed-phase C18 column):
-
Flush the column with your mobile phase, but without any buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:buffer, flush with 50:50 acetonitrile:water).
-
Flush with 100% water (HPLC grade) for 20-30 column volumes.
-
Flush with 100% isopropanol for 20-30 column volumes.
-
Flush with 100% hexane (if compatible with your system and column) to remove non-polar contaminants.
-
Repeat the isopropanol flush.
-
Flush with 100% water.
-
Gradually re-introduce your mobile phase and equilibrate the system before analysis.
-
Protocol 3: Sample Solvent Optimization
-
Objective: To ensure the sample solvent does not negatively impact the peak shape.
-
Procedure:
-
Prepare stock solutions of Gepirone in different solvents:
-
Solvent A: The initial mobile phase composition.
-
Solvent B: A solvent weaker than the mobile phase (e.g., higher aqueous content).
-
Solvent C: The original (problematic) sample solvent.
-
-
Inject equal concentrations and volumes of Gepirone from each stock solution.
-
Compare the resulting peak shapes. The ideal solvent will produce a sharp, symmetrical peak. The mobile phase is typically the best choice for a sample solvent.
-
Visualizations
The following diagrams illustrate the troubleshooting workflows for addressing poor peak shape.
Caption: A workflow for diagnosing poor peak shape.
Caption: A decision tree for troubleshooting Gepirone peak tailing.
References
- 1. chemtech-us.com [chemtech-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. waters.com [waters.com]
Addressing ion suppression in the mass spectrometric detection of Gepirone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the mass spectrometric detection of Gepirone, with a specific focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my Gepirone analysis?
Ion suppression is a type of matrix effect where the presence of endogenous or exogenous compounds in the sample matrix reduces the ionization efficiency of the analyte of interest, in this case, Gepirone and its metabolites.[1][2] This phenomenon can lead to decreased sensitivity, poor accuracy, and lack of precision in your quantitative results.[2] It occurs when co-eluting matrix components compete with the analyte for ionization in the mass spectrometer's ion source.[1]
Q2: What are the common sources of ion suppression in the analysis of Gepirone from biological matrices?
Common sources of ion suppression in bioanalysis include:
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Phospholipids: Abundant in plasma and serum samples, they are notorious for causing ion suppression, particularly in the middle of a reversed-phase chromatographic run.
-
Salts and Buffers: High concentrations of salts from the sample matrix or buffers used in sample preparation can interfere with the ionization process.
-
Proteins and Peptides: Residual proteins and peptides after sample preparation can lead to ion suppression.
-
Exogenous Compounds: These can include anticoagulants, dosing vehicles, and co-administered drugs.[3]
Q3: How can I assess if ion suppression is occurring in my Gepirone LC-MS/MS method?
There are two primary methods to evaluate ion suppression:
-
Post-Column Infusion: A solution of Gepirone is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.
-
Matrix Effect (ME) Calculation: The response of Gepirone in a post-extraction spiked blank matrix sample is compared to its response in a neat solution at the same concentration. The ratio of these responses is the matrix factor. A value less than 1 indicates ion suppression.
Q4: What is the best internal standard to use for Gepirone analysis to compensate for ion suppression?
The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as Gepirone-d8 . A SIL IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression. This allows for accurate correction of any signal loss. If a SIL IS is unavailable, a structural analog with similar chromatographic and ionization behavior can be used, but requires more rigorous validation to ensure it effectively tracks the analyte's behavior.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Gepirone signal intensity or poor sensitivity. | Ion suppression from co-eluting matrix components. | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. Protein precipitation (PPT) is a simpler but generally less clean method. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate Gepirone from the ion-suppressing region. Increase the analysis time if necessary to achieve baseline resolution. 3. Use a Stable Isotope-Labeled Internal Standard: Incorporate this compound into your method to accurately compensate for signal loss due to ion suppression. |
| High variability in replicate injections of the same sample. | Inconsistent ion suppression between injections. | 1. Ensure Robust Sample Preparation: Inconsistent sample cleanup can lead to variable matrix effects. Ensure your sample preparation method is reproducible. 2. Check for Carryover: Poor needle wash or system contamination can cause carryover, leading to inconsistent results. Implement a rigorous wash protocol. 3. Evaluate Matrix Effects from Different Lots: If analyzing samples from multiple sources, assess the matrix effect in each to ensure consistency. |
| Non-linear calibration curve, especially at higher concentrations. | Analyte concentration exceeding the linear range of the detector or saturation of the ESI process. | 1. Dilute Samples: If Gepirone concentrations are high, dilute the samples to fall within the linear range of the calibration curve. 2. Adjust Ion Source Parameters: Optimize parameters such as spray voltage, gas flows, and temperature to improve linearity. |
| Inaccurate quantification despite using an internal standard. | The chosen internal standard does not adequately track the ion suppression of Gepirone. | 1. Switch to a Stable Isotope-Labeled IS: If using a structural analog, switch to this compound for the most accurate correction. 2. Re-validate the Method: If a SIL IS is not an option, thoroughly re-validate the method with the structural analog to demonstrate that it effectively compensates for matrix effects across the calibration range and in different matrix lots. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the related compound, Buspirone, and is a good starting point for Gepirone.
-
To 500 µL of plasma sample in a polypropylene tube, add 50 µL of internal standard working solution (e.g., this compound in methanol).
-
Add 250 µL of 0.1 M NaOH to alkalize the sample.
-
Add 3 mL of the extraction solvent (e.g., a mixture of n-hexane and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Quantitative Data: Mass Spectrometry Parameters
While specific validated MRM transitions for Gepirone were not found in the searched literature, a common approach is to use the protonated molecule [M+H]+ as the precursor ion. For Gepirone (Molecular Weight: 359.5 g/mol ), the precursor ion would be m/z 360.2. Product ions would need to be determined by infusing a standard solution and performing a product ion scan.
Based on the structurally similar compound Buspirone, the following parameters can be used as a starting point for method development for Gepirone:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gepirone (estimated) | 360.2 | To be determined | To be optimized |
| This compound (IS) | 368.2 | To be determined | To be optimized |
| Buspirone (as reference) | 386.2 | 122.1 | Optimized for instrument |
Note: The user must optimize these parameters on their specific instrument.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Gepirone.
Caption: Troubleshooting logic for low Gepirone signal intensity.
References
Technical Support Center: Optimizing Gepirone Extraction from Brain Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Gepirone from brain tissue.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of Gepirone from brain tissue, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my Gepirone recovery consistently low?
A1: Low recovery of Gepirone can stem from several factors throughout the experimental workflow. Consider the following potential causes and solutions:
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Incomplete Tissue Homogenization: If the brain tissue is not thoroughly homogenized, Gepirone may remain trapped within the tissue matrix, leading to inefficient extraction.
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Solution: Ensure the tissue is completely disrupted. Bead beating or ultrasonic homogenization are effective methods. Visually inspect for any remaining tissue fragments before proceeding.
-
-
Suboptimal Extraction Solvent: The choice of extraction solvent is critical for maximizing the solubility of Gepirone and its release from the tissue homogenate.
-
Solution: Gepirone is a base, so an alkaline extraction environment can improve its solubility in organic solvents. Consider using a solvent mixture with a small amount of ammonium hydroxide or another base. A common starting point is a mixture of organic solvent (e.g., acetonitrile, ethyl acetate) and an aqueous buffer.
-
-
Degradation of Gepirone: Gepirone may be susceptible to enzymatic degradation in fresh tissue or pH-related instability during extraction.
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Solution: Work quickly and on ice throughout the sample preparation process to minimize enzymatic activity.[1] Using heat stabilization for tissue samples can also inhibit postmortem degradation by denaturing proteolytic enzymes.[2][3] Ensure the pH of your buffers is maintained within a stable range for Gepirone.
-
-
Inefficient Phase Separation: Poor separation between the aqueous and organic phases during liquid-liquid extraction can result in the loss of Gepirone.
-
Solution: Centrifuge samples at a sufficient speed and for an adequate duration to ensure a clean separation. If an emulsion forms, consider adding salt to the aqueous phase to "break" the emulsion.
-
Q2: I am observing high variability in Gepirone recovery between samples. What could be the cause?
A2: High variability can be introduced at multiple stages of the extraction process. Here are some common sources of variability and how to address them:
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Inconsistent Homogenization: If the homogenization process is not standardized across all samples, it can lead to variable extraction efficiency.
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Solution: Use a consistent method, duration, and intensity for homogenization for all samples. Ensure the sample-to-bead or sample-to-sonicator probe ratio is constant.
-
-
Pipetting Errors: Inaccurate pipetting of small volumes of standards, internal standards, or solvents can introduce significant variability.
-
Solution: Calibrate your pipettes regularly. When adding internal standards, ensure they are thoroughly mixed with the sample homogenate before any protein precipitation or extraction steps.
-
-
Matrix Effects in LC-MS/MS Analysis: Components of the brain tissue matrix can interfere with the ionization of Gepirone in the mass spectrometer, leading to signal suppression or enhancement.
-
Solution: Incorporate a robust sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components. Using a stable isotope-labeled internal standard for Gepirone can also help to correct for matrix effects.
-
Q3: How can I minimize matrix effects during LC-MS/MS analysis of my Gepirone extracts?
A3: Matrix effects are a common challenge in bioanalysis. Here are several strategies to mitigate their impact:
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Effective Sample Clean-up: The most direct way to reduce matrix effects is to remove interfering substances from your sample before analysis.
-
Solution: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex biological samples.[4] Choose an SPE sorbent that retains Gepirone while allowing matrix components to be washed away. A mixed-mode cation exchange sorbent could be effective for a basic compound like Gepirone.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Solution: If available, add a known concentration of a Gepirone SIL-IS to your samples early in the workflow (ideally before homogenization).
-
-
Dilution of the Final Extract: Diluting the sample can reduce the concentration of interfering matrix components.
-
Solution: Be mindful that dilution will also reduce the concentration of Gepirone, so this approach is only suitable if your assay has sufficient sensitivity.
-
Q4: What is the best way to store brain tissue samples before Gepirone extraction?
A4: Proper storage is crucial to maintain the integrity of Gepirone in the brain tissue.
-
Solution: Immediately after collection, snap-freeze the brain tissue in liquid nitrogen or on dry ice. Store the frozen tissue at -80°C until you are ready to begin the extraction.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte and the tissue structure.
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data to illustrate the impact of different extraction parameters on Gepirone recovery.
Table 1: Effect of Extraction Solvent on Gepirone Recovery
| Extraction Solvent | Mean Recovery (%) | Standard Deviation (%) |
| Acetonitrile | 75.2 | 5.8 |
| Ethyl Acetate | 82.1 | 4.5 |
| Acetonitrile with 1% Ammonium Hydroxide | 91.5 | 3.2 |
| Methyl tert-Butyl Ether (MTBE) | 85.6 | 4.1 |
Table 2: Comparison of Sample Clean-up Methods
| Clean-up Method | Mean Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 88.3 | -45.2 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 92.1 | -25.7 |
| Solid-Phase Extraction (Mixed-Mode) | 95.8 | -8.9 |
Experimental Protocols
Protocol 1: Gepirone Extraction from Brain Tissue using Solid-Liquid Extraction and Solid-Phase Extraction Clean-up
This protocol is designed for the quantification of Gepirone in brain tissue using LC-MS/MS.
1. Materials and Reagents:
- Brain tissue, stored at -80°C
- Gepirone analytical standard
- Gepirone stable isotope-labeled internal standard (SIL-IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, deionized
- Ammonium Hydroxide
- Formic Acid
- Mixed-mode cation exchange solid-phase extraction (SPE) cartridges
- Homogenizer (e.g., bead beater, ultrasonic homogenizer)
- Centrifuge
- SPE manifold
2. Sample Preparation and Homogenization:
- Weigh approximately 100-150 mg of frozen brain tissue.[4]
- Place the tissue in a 2 mL homogenization tube containing ceramic or steel beads.
- Add 500 µL of ice-cold homogenization buffer (e.g., PBS).
- Add the SIL-IS to each sample at a known concentration.
- Homogenize the tissue until no visible particles remain. Keep samples on ice.
3. Solid-Liquid Extraction (SLE):
- To the tissue homogenate, add 1 mL of extraction solvent (Acetonitrile with 1% Ammonium Hydroxide).
- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
4. Solid-Phase Extraction (SPE) Clean-up:
- Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.
- Load the supernatant from the SLE step onto the SPE cartridge.
- Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.
- Wash the cartridge with 1 mL of ACN to remove non-polar interferences.
- Elute the Gepirone and SIL-IS with 1 mL of 5% ammonium hydroxide in MeOH.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the sample in 100 µL of mobile phase (e.g., 10% ACN in water with 0.1% formic acid) for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for Gepirone extraction from brain tissue.
Caption: Troubleshooting decision tree for low Gepirone recovery.
References
- 1. Extraction of Nuclei from Brain Tissue [protocols.io]
- 2. Two Different Strategies for Stabilization of Brain Tissue and Extraction of Neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics | Springer Nature Experiments [experiments.springernature.com]
- 4. Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in Gepirone quantification and how to resolve them.
Welcome to the technical support center for Gepirone quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the bioanalysis of Gepirone.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Gepirone, particularly those affecting the calibration curve.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| GC-01 | Non-Linear Calibration Curve | 1. Concentration Range Too Wide: Detector saturation at high concentrations or poor signal-to-noise at the lower limit of quantification (LLOQ).2. Inappropriate Curve Fit: A linear regression may not be suitable for the entire concentration range.3. Analyte Instability: Degradation of Gepirone in standards or samples.4. Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix. | 1. Narrow the calibration range or split it into two separate curves for low and high concentrations.2. Evaluate a quadratic (1/x or 1/x²) weighted regression model. Ensure the chosen model is justified and validated.3. Prepare fresh stock and working solutions. Verify the stability of Gepirone under the storage and analytical conditions.[1]4. Optimize sample preparation to better remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| GC-02 | Poor Reproducibility (High %CV) | 1. Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution steps.2. Internal Standard (IS) Issues: Improper IS concentration, degradation of IS, or selection of an unsuitable IS that does not track Gepirone's behavior.3. Instrument Variability: Fluctuations in the LC pump, injector, or mass spectrometer performance. | 1. Automate sample preparation steps where possible. Ensure all manual steps are performed consistently and with calibrated pipettes.2. Verify the concentration and stability of the IS stock solution. Use a stable isotope-labeled Gepirone (e.g., Gepirone-d8) as the internal standard for best results.[2]3. Perform system suitability tests before each analytical run. Check for leaks, ensure stable spray in the MS source, and monitor system pressure. |
| GC-03 | Peak Tailing or Fronting | 1. Column Degradation: Loss of stationary phase or contamination of the column inlet frit.2. Secondary Interactions: Interaction of the basic Gepirone molecule with acidic silanol groups on the column.3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of Gepirone.4. Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase. | 1. Back-flush the column or replace it if necessary. Use a guard column to protect the analytical column.2. Use a column with end-capping to minimize silanol interactions. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase, or use a mobile phase with a low pH to keep Gepirone protonated.3. Adjust the mobile phase pH. For reversed-phase chromatography of basic compounds like Gepirone, a pH of 2-4 is often optimal.4. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions. |
| GC-04 | Inaccurate Quality Control (QC) Samples | 1. Errors in QC Preparation: Inaccurate spiking of the QC samples.2. Matrix Effects: Differential matrix effects between the calibration standards (often prepared in a cleaner matrix) and the QC samples (prepared in the study matrix).3. Analyte Stability in Matrix: Gepirone may be unstable in the biological matrix over the storage period. | 1. Prepare new QC samples from a different stock solution than the calibration standards to verify accuracy.2. Conduct a thorough matrix effect evaluation using multiple sources of the biological matrix.[1]3. Perform freeze-thaw and long-term stability studies of Gepirone in the relevant biological matrix. |
Frequently Asked Questions (FAQs)
Method Development and Validation
Q1: What is a typical calibration curve range for Gepirone in human plasma?
A1: A common validated calibration range for Gepirone in human plasma using LC-MS/MS is 20.00 to 20,000.00 pg/mL. This range is suitable for pharmacokinetic studies.
Q2: What type of regression model is best for a Gepirone calibration curve?
A2: While a linear regression is often desired, it may not always be the best fit across a wide concentration range. A weighted (1/x or 1/x²) quadratic regression is frequently used to improve accuracy at the lower end of the curve. The selected model must be validated to ensure it accurately describes the relationship between concentration and response.
Q3: What are the acceptance criteria for a calibration curve in a regulated bioanalytical method?
A3: According to regulatory guidelines (e.g., FDA, EMA), a calibration curve should have a correlation coefficient (r²) of ≥ 0.99. At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).
Q4: What is the best internal standard (IS) for Gepirone quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound. A SIL-IS has nearly identical chemical properties and chromatographic behavior to Gepirone, allowing it to effectively compensate for variability in sample preparation and matrix effects.[2] If a SIL-IS is not available, a structural analog with similar physicochemical properties may be used, but requires more rigorous validation to ensure it adequately tracks the analyte.
Sample Handling and Matrix Effects
Q5: How can matrix effects impact my Gepirone calibration curve?
A5: Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) enhance or suppress the ionization of Gepirone in the mass spectrometer source. This can lead to inaccurate and imprecise results, and may cause non-linearity in the calibration curve. A stable isotope-labeled internal standard is the most effective way to mitigate these effects.
Q6: What are the recommended sample preparation techniques for Gepirone in plasma?
A6: Common sample preparation techniques for analytes like Gepirone in plasma include:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma to precipitate proteins.[1]
-
Liquid-Liquid Extraction (LLE): A technique that separates Gepirone from the aqueous plasma into an immiscible organic solvent based on its solubility.
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples, providing the cleanest extracts and often reducing matrix effects.
The choice of method depends on the required sensitivity, throughput, and the complexity of the matrix.
Troubleshooting Specific Scenarios
Q7: My calibration curve is linear, but my low concentration QC samples are consistently failing high. What could be the cause?
A7: This issue often points to an interfering peak from the biological matrix that is co-eluting with Gepirone. This interference has a more significant impact at lower concentrations. To resolve this, you can:
-
Improve chromatographic separation to resolve the interfering peak from the Gepirone peak.
-
Optimize the sample preparation method to remove the interfering component.
-
If using a triple quadrupole mass spectrometer, ensure the MRM transitions are highly specific to Gepirone.
Q8: I am observing "split peaks" for Gepirone. What is the likely cause?
A8: Peak splitting can be caused by several factors:
-
Clogged or contaminated column inlet frit: This can cause the sample to be unevenly distributed onto the column.
-
Injection of sample in a very strong solvent: This can cause the analyte to travel down the column in two different phases.
-
A void at the head of the column: This can occur after repeated injections at high pressure. Try back-flushing the column, ensuring your injection solvent is compatible with the mobile phase, or replacing the column if a void is suspected.
Experimental Protocols and Data
Representative LC-MS/MS Method for Gepirone in Human Plasma
This protocol is a representative method based on validated practices for the quantification of Gepirone and similar compounds.
1. Preparation of Standards and Quality Control Samples
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve Gepirone HCl in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solution in 50:50 methanol:water to create calibration standards and QC samples.
-
Calibration Standards: Spike blank human plasma (K2EDTA) with working solutions to achieve final concentrations of 20, 50, 100, 200, 500, 1000, 5000, 10000, and 20000 pg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four levels:
-
LLOQ: 20 pg/mL
-
Low QC: 60 pg/mL
-
Mid QC: 800 pg/mL
-
High QC: 16000 pg/mL
-
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., this compound in 50:50 methanol:water).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Gepirone: To be optimized (e.g., m/z 386 -> 122); this compound: To be optimized |
| Collision Energy | To be optimized for specific transitions |
Representative Calibration Curve Data
The following table represents a typical calibration curve for Gepirone quantification.
| Sample Type | Nominal Conc. (pg/mL) | Peak Area (Gepirone) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (pg/mL) | Accuracy (%) |
| Cal 1 | 20.0 | 1,520 | 101,500 | 0.0150 | 21.0 | 105.0 |
| Cal 2 | 50.0 | 3,780 | 102,100 | 0.0370 | 49.5 | 99.0 |
| Cal 3 | 100.0 | 7,650 | 103,200 | 0.0741 | 99.8 | 99.8 |
| Cal 4 | 200.0 | 14,980 | 101,800 | 0.1471 | 198.5 | 99.3 |
| Cal 5 | 500.0 | 38,250 | 103,500 | 0.3696 | 501.2 | 100.2 |
| Cal 6 | 1000.0 | 75,100 | 102,300 | 0.7341 | 998.0 | 99.8 |
| Cal 7 | 5000.0 | 378,500 | 101,900 | 3.7144 | 5035.0 | 100.7 |
| Cal 8 | 10000.0 | 745,200 | 100,500 | 7.4150 | 9995.0 | 99.9 |
| Cal 9 | 20000.0 | 1,510,000 | 102,400 | 14.7461 | 19850.0 | 99.3 |
| Low QC | 60.0 | 4,510 | 102,800 | 0.0439 | 59.8 | 99.7 |
| Mid QC | 800.0 | 59,800 | 101,500 | 0.5892 | 801.5 | 100.2 |
| High QC | 16000.0 | 1,185,000 | 100,900 | 11.7443 | 15850.0 | 99.1 |
Regression Analysis: Weighted (1/x²) Linear Regression, r² = 0.9989
Visualizations
Gepirone Bioanalysis Workflow
This diagram illustrates the key steps in a typical bioanalytical workflow for Gepirone quantification.
Caption: A typical workflow for Gepirone bioanalysis.
Gepirone Signaling Pathway
Gepirone acts as a selective partial agonist of the 5-HT1A receptor. Its therapeutic effect is mediated through the modulation of downstream signaling cascades.
Caption: Simplified signaling pathway of Gepirone.
Troubleshooting Logic Flow
This diagram provides a logical flow for troubleshooting calibration curve issues.
References
Minimizing carryover in autosampler for Gepirone analysis.
Technical Support Center: Gepirone Analysis
Welcome to the technical support center for Gepirone analysis. This guide provides troubleshooting information and frequently asked questions (FAQs) to help you minimize autosampler carryover during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a significant issue in Gepirone analysis?
Q2: What are the primary sources of carryover within an autosampler system?
A2: Carryover can originate from various components of the autosampler and the broader LC-MS system. The most common sources are parts of the autosampler that come into direct contact with the undiluted sample.[2] These include the exterior and interior of the sample needle, the injection valve rotor seal, the sample loop, and connecting tubing.[2][3] Adsorption of the analyte onto these surfaces is a primary cause of carryover.[4] The column itself can also be a source of carryover.[3]
Q3: How do the physicochemical properties of Gepirone influence carryover?
A3: Gepirone is an analog of buspirone and acts as a selective partial agonist of the 5-HT1A receptor.[5][6] Its properties, such as solubility and pKa, are crucial in determining its interaction with the LC system components. Gepirone is practically insoluble in water but very soluble in organic solvents like dichloromethane, methanol, and ethanol.[7] This suggests that wash solvents with a high organic content will be more effective at removing Gepirone residues. Its strongest basic pKa is predicted to be 7.62, meaning it will be protonated and carry a positive charge in acidic mobile phases.[8] This can lead to strong ionic interactions with residual silanols on silica-based columns and other surfaces, contributing to adsorption and carryover.
| Property | Value | Implication for Carryover |
| Water Solubility | 1.09 mg/mL[8] | Low aqueous solubility suggests aqueous-only wash solutions will be ineffective. |
| Organic Solubility | Very soluble in methanol and ethanol[7] | High organic content in wash solutions is necessary for effective cleaning. |
| logP | 2.09[8] | Indicates a degree of lipophilicity, suggesting potential for hydrophobic interactions with system components. |
| pKa (Strongest Basic) | 7.62 (predicted)[8] | At pH below its pKa, Gepirone will be positively charged, increasing the risk of adsorption to negatively charged surfaces. |
Q4: What are the best practices for selecting a wash solvent to minimize Gepirone carryover?
A4: The ideal wash solvent should effectively solubilize Gepirone. Given its properties, a multi-component wash solution is recommended. A good starting point is a solvent composition that is stronger than the initial mobile phase conditions. For Gepirone, which is soluble in organic solvents, a high percentage of organic solvent in the wash solution is crucial.[7][9] Using multiple wash solvents with different polarities can also be highly effective.[10]
| Wash Solvent Composition | Rationale | Potential Efficacy for Gepirone |
| High Organic (e.g., 90-100% Acetonitrile or Methanol) | To dissolve the lipophilic parts of the Gepirone molecule.[11] | High: Addresses Gepirone's high solubility in organic solvents.[7] |
| Acidified Organic (e.g., Acetonitrile with 0.1% Formic Acid) | To neutralize residual silanol groups on surfaces and keep Gepirone protonated and soluble. | High: The acid can disrupt ionic interactions between Gepirone and system surfaces. |
| Alkaline Organic (e.g., Acetonitrile with 0.1% Ammonium Hydroxide) | To deprotonate Gepirone, making it neutral and potentially reducing ionic interactions. | Moderate to High: May reduce ionic adsorption but could decrease solubility depending on the exact pH. |
| Multi-solvent wash (e.g., sequential washes with Methanol, Acetonitrile, and Isopropanol) | To leverage different solvent strengths and selectivities for removing stubborn residues.[10] | Very High: A comprehensive approach to remove different types of residue. |
| Aqueous/Organic Mixture (e.g., 50:50 Water:Acetonitrile) | A general-purpose wash, but may not be strong enough for significant carryover. | Low to Moderate: The high water content may not be sufficient to fully solubilize Gepirone.[7] |
Q5: What experimental protocol can I follow to systematically evaluate and minimize carryover?
A5: A systematic approach is essential to identify the source of carryover and determine the most effective mitigation strategy. The following protocol outlines a standard method for carryover evaluation.
Experimental Protocol: Carryover Evaluation
-
Preparation:
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Prepare a high-concentration standard of Gepirone at the upper limit of quantification (ULOQ).
-
Prepare a blank solution (matrix without the analyte).
-
-
Injection Sequence:
-
Inject the blank solution three times to establish a baseline and ensure the system is clean.
-
Inject the ULOQ standard three times to condition the system.
-
Inject the blank solution immediately after the last ULOQ injection. This is the first carryover blank.
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Inject two more blank solutions to observe if the carryover diminishes with subsequent injections.[4]
-
-
Data Analysis:
-
Calculate the peak area of Gepirone in the first carryover blank.
-
Calculate the carryover percentage using the following formula:
-
% Carryover = (Peak Area in Blank / Average Peak Area of ULOQ) * 100
-
-
-
Troubleshooting and Optimization:
-
If carryover is above the acceptable limit (e.g., >0.1%), implement a single change to the method (e.g., modify the wash solvent, increase wash volume, or change injection mode).[12]
-
Repeat the injection sequence to evaluate the effectiveness of the change.
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Continue this iterative process until the carryover is reduced to an acceptable level.
-
Q6: Can autosampler hardware or injection mode affect carryover?
A6: Yes, hardware and injection settings play a significant role.
-
Needle Material: Some needles are available with special coatings to reduce analyte adsorption.
-
Rotor Seals: Using rotor seals made of less adsorptive materials like PEEK or Tefzel can reduce carryover for certain compounds.[11]
-
Injection Mode: For some systems, switching from a partial loop injection to a full loop injection can provide a more thorough flush of the sample path, thereby reducing carryover.[13]
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Wash Modes: Modern autosamplers have multiple wash modes. Optimizing the duration and timing of the needle wash (e.g., pre- and post-injection washes) can significantly decrease carryover.[12] Increasing the wash volume or the number of wash cycles can also be beneficial.[14]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lctsbible.com [lctsbible.com]
- 5. Gepirone - Wikipedia [en.wikipedia.org]
- 6. Gepirone HCl | 5-HT(1A) agonist | CAS# 83928-76-1 | InvivoChem [invivochem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 10. grupobiomaster.com [grupobiomaster.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mastelf.com [mastelf.com]
Stability of Gepirone-d8 in stock solutions and processed samples.
This technical support center provides guidance on the stability of Gepirone-d8 in stock solutions and processed samples for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific stability data for this compound in various solvents is not extensively published, a common solvent for initial stock solutions of similar compounds is high-purity methanol or acetonitrile. It is crucial to use LC-MS grade solvents to minimize potential interferences and degradation. For long-term storage, DMSO can be used, but it's important to be aware of its potential effects on certain analytical columns and its freezing point.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For short-term use, stock solutions should be stored at 2-8°C. For long-term storage, it is recommended to keep them at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How stable is this compound in processed biological samples (e.g., plasma, urine)?
A3: The stability of this compound in processed biological samples is influenced by factors such as the matrix composition, pH, and storage temperature. It is essential to perform and validate the stability of the analyte in the specific biological matrix being used. This includes assessing freeze-thaw stability, short-term benchtop stability, and long-term storage stability. As a general guideline, processed samples should be kept at -80°C for long-term storage.
Q4: Can the deuterium labels on this compound exchange with protons from the solvent?
A4: Deuterium exchange is a potential issue with all deuterated internal standards. The likelihood of exchange depends on the position of the deuterium atoms on the molecule and the solvent conditions (e.g., pH). Labels on heteroatoms (O, N) are prone to exchange. While the deuterium atoms in this compound are typically placed on carbon atoms to enhance stability, it is good practice to be aware of this potential issue. Using aprotic solvents and maintaining neutral pH can help minimize the risk of back-exchange.
Troubleshooting Guides
Issue 1: Inconsistent or drifting instrumental response for this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from a new vial of the standard. Compare the response of the new and old solutions. |
| Adsorption to container surfaces | Use low-adsorption vials (e.g., silanized glass or polypropylene). Ensure the solvent composition is appropriate to keep the analyte in solution. |
| In-source fragmentation or instability | Optimize the mass spectrometer source conditions (e.g., temperature, gas flows, voltages) to minimize in-source decay. |
| Matrix effects in processed samples | Evaluate and mitigate matrix effects through more effective sample preparation (e.g., solid-phase extraction, liquid-liquid extraction) or by using a different ionization source. |
Issue 2: Poor peak shape or retention time shifts in LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Column degradation | Use a guard column to protect the analytical column. Ensure the mobile phase pH is within the stable range for the column. |
| Inappropriate injection solvent | The injection solvent should be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion. |
| Sample matrix interference | Implement a more rigorous sample clean-up procedure to remove interfering matrix components. |
| Isotopic exchange | If retention time shifts are observed relative to the non-deuterated standard, consider the possibility of deuterium-protium exchange. This is more likely in highly acidic or basic mobile phases. |
Experimental Protocols
Protocol 1: Stock Solution Stability Assessment
-
Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the stock solution into multiple vials to be stored under different conditions.
-
Storage Conditions:
-
-80°C (long-term)
-
-20°C (long-term)
-
4°C (short-term)
-
Room temperature (bench-top)
-
-
Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours for room temperature; 1, 7, 14, 30, 90 days for refrigerated and frozen), analyze the aliquots by LC-MS.
-
Quantification: Compare the peak area of the stored samples to the peak area of a freshly prepared standard of the same concentration. The stability is often expressed as the percentage of the initial concentration remaining.
Protocol 2: Freeze-Thaw Stability in a Biological Matrix
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Sample Preparation: Spike a known concentration of this compound into the biological matrix of interest (e.g., human plasma).
-
Freeze-Thaw Cycles: Subject the samples to a series of freeze-thaw cycles. A typical cycle consists of freezing the sample at -80°C for at least 12 hours followed by thawing unassisted at room temperature.
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Analysis: After 1, 3, and 5 freeze-thaw cycles, process the samples and analyze them by LC-MS.
-
Evaluation: Compare the concentration of this compound in the cycled samples to that of a control sample that has not undergone freeze-thaw cycles.
Data Presentation
Disclaimer: The following tables contain illustrative data as specific stability data for this compound is not publicly available. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Illustrative Short-Term Stability of this compound (10 µg/mL) in Methanol at Room Temperature (22°C)
| Time (hours) | Mean Peak Area (n=3) | % Remaining |
| 0 | 1,502,345 | 100.0% |
| 2 | 1,498,765 | 99.8% |
| 4 | 1,495,123 | 99.5% |
| 8 | 1,489,554 | 99.1% |
| 24 | 1,450,876 | 96.6% |
Table 2: Illustrative Long-Term Stability of this compound (10 µg/mL) in Acetonitrile at -20°C
| Time (days) | Mean Peak Area (n=3) | % Remaining |
| 0 | 1,510,987 | 100.0% |
| 30 | 1,505,678 | 99.6% |
| 60 | 1,501,234 | 99.4% |
| 90 | 1,498,543 | 99.2% |
| 180 | 1,485,321 | 98.3% |
Visualizations
Caption: Workflow for assessing this compound stability in biological samples.
Caption: Troubleshooting logic for inconsistent instrumental response of this compound.
Technical Support Center: Enhancing the Robustness of a Validated Gepirone Analytical Method
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the robustness of a validated analytical method for Gepirone. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a typical validated HPLC method for the analysis of Gepirone?
A validated analytical method, identified as AP21-025, has been used to determine the concentration of Gepirone and its two major metabolites, 3-OH-Gepirone and 1-(2-pyrimidinyl)piperazine (1-PP), in human plasma.[1] This method was found to be acceptable for determining pharmacokinetic parameters and bioequivalence in clinical studies.[1] While the full details of this specific method are not publicly available, a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and suitable approach for the analysis of Gepirone and related azapirone compounds.
Q2: What are the critical parameters to consider for enhancing the robustness of a Gepirone analytical method?
To ensure a method is robust, it's crucial to evaluate its performance while deliberately varying key parameters. For a Gepirone HPLC method, these typically include:
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Mobile Phase Composition: Small changes in the organic-to-aqueous ratio (e.g., ±2%) and the pH of the aqueous buffer (e.g., ±0.2 units).
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Column Temperature: Variations in the column oven temperature (e.g., ±5°C).
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Flow Rate: Minor adjustments to the flow rate (e.g., ±0.1 mL/min).
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Wavelength: Slight variations in the UV detection wavelength (e.g., ±2 nm).
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Column from Different Lots/Manufacturers: Testing with columns from different batches or suppliers to assess the impact of stationary phase variability.
Q3: How can I perform a forced degradation study for Gepirone?
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. For Gepirone, this would involve subjecting the drug substance to various stress conditions to generate potential degradation products. These conditions typically include:
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Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1N HCl) at an elevated temperature.
-
Base Hydrolysis: Treatment with a dilute base (e.g., 0.1N NaOH) at an elevated temperature.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105°C).
-
Photolytic Degradation: Exposing the drug substance to UV light.
The analytical method should be able to resolve the Gepirone peak from any degradation products formed under these conditions.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the analysis of Gepirone using an HPLC method.
Chromatographic Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column contamination or degradation.- Sample overload.- Mismatch between sample solvent and mobile phase. | - Adjust the mobile phase pH to ensure Gepirone is in a single ionic state.- Flush the column with a strong solvent or replace it if necessary.- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase whenever possible. |
| Inconsistent Retention Times | - Fluctuations in pump flow rate.- Changes in mobile phase composition.- Column temperature variations.- Leaks in the system. | - Check the pump for proper functioning and ensure a stable flow rate.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Inspect all fittings and connections for leaks. |
| Ghost Peaks | - Contamination in the mobile phase or system.- Carryover from previous injections.- Late eluting peaks from a previous run. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash program on the autosampler.- Extend the run time to ensure all components have eluted. |
| High Backpressure | - Blockage in the guard column, column, or tubing.- Particulate matter from the sample or mobile phase.- Mobile phase precipitation. | - Replace the guard column or in-line filter.- Filter all samples and mobile phases before use.- Ensure the mobile phase components are miscible and will not precipitate under the analytical conditions. |
| No or Low Signal | - Detector lamp failure.- Incorrect wavelength setting.- Sample degradation.- Injection issue. | - Check the detector lamp status and replace if necessary.- Verify the correct wavelength is set for Gepirone analysis.- Prepare a fresh sample and standard.- Ensure the autosampler is injecting the correct volume. |
Experimental Protocols
Protocol 1: Robustness Testing of a Gepirone HPLC Method
Objective: To assess the reliability of the analytical method under small, deliberate variations in its parameters.
Methodology:
-
Prepare Standard Solutions: Prepare a standard solution of Gepirone hydrochloride of known concentration.
-
Define Nominal and Varied Conditions: Establish the standard operating parameters for the HPLC method (nominal conditions). Define the range of variation for each parameter to be tested (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).
-
Systematic Variation: Inject the standard solution under each of the varied conditions, changing only one parameter at a time while keeping others at their nominal values.
-
Data Analysis: For each condition, record the retention time, peak area, and theoretical plates. Calculate the system suitability parameters (e.g., tailing factor, resolution between Gepirone and any known impurities).
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Evaluation: Compare the results from the varied conditions to those obtained under nominal conditions. The method is considered robust if the system suitability parameters remain within the predefined acceptance criteria and there are no significant changes in the analytical results.
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
| Parameter | Variation | Retention Time (min) | Peak Area (% Change) | Tailing Factor | Resolution |
| Nominal | - | 5.20 | 0.0 | 1.1 | 2.5 |
| Flow Rate | +0.1 mL/min | 5.05 | -1.2 | 1.1 | 2.4 |
| -0.1 mL/min | 5.35 | +1.5 | 1.1 | 2.6 | |
| Column Temp. | +5°C | 5.10 | +0.5 | 1.0 | 2.5 |
| -5°C | 5.30 | -0.8 | 1.2 | 2.4 | |
| Mobile Phase %B | +2% | 4.95 | -0.2 | 1.1 | 2.6 |
| -2% | 5.45 | +0.3 | 1.1 | 2.3 |
Protocol 2: Stability-Indicating Forced Degradation Study
Objective: To demonstrate that the analytical method can accurately quantify Gepirone in the presence of its degradation products.
Methodology:
-
Prepare Gepirone Stock Solution: Prepare a stock solution of Gepirone hydrochloride in a suitable solvent.
-
Subject to Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix an aliquot with 0.1N NaOH and heat at 80°C for 2 hours.
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Oxidation: Treat an aliquot with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Expose the solid drug to 105°C for 24 hours, then dissolve in the solvent.
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Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
-
-
Neutralization and Dilution: Neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for HPLC analysis.
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HPLC Analysis: Analyze the stressed samples alongside an unstressed control sample using the validated HPLC method.
-
Data Evaluation:
-
Assess the chromatograms for the appearance of new peaks corresponding to degradation products.
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Evaluate the resolution between the Gepirone peak and the degradation product peaks.
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Calculate the percentage of degradation for each stress condition.
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Perform peak purity analysis of the Gepirone peak in the stressed samples to ensure it is not co-eluting with any degradants.
-
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution of Main Peak from Closest Degradant |
| Acid Hydrolysis (0.1N HCl, 80°C, 2h) | 15.2 | 2 | 2.8 |
| Base Hydrolysis (0.1N NaOH, 80°C, 2h) | 25.8 | 3 | 2.1 |
| Oxidative (3% H₂O₂, RT, 24h) | 8.5 | 1 | 3.5 |
| Thermal (105°C, 24h) | 5.1 | 1 | > 4.0 |
| Photolytic (UV 254nm, 24h) | 12.3 | 2 | 2.9 |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of Gepirone.
References
Validation & Comparative
Inter-Laboratory Cross-Validation of Analytical Methods for Gepirone: A Comparative Guide
This guide provides a comprehensive comparison of a hypothetical inter-laboratory cross-validation for the analytical method of Gepirone, a 5-HT1A receptor agonist approved for the treatment of Major Depressive Disorder (MDD).[1][2] The objective of such a study is to ensure the reliability and reproducibility of the analytical method when transferred between different laboratories, a critical step in pharmaceutical development and clinical trials.[3][4] This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the quantitative data from a hypothetical cross-validation of the analytical method AP21-025 for Gepirone in human plasma between a transferring laboratory (Lab A) and a receiving laboratory (Lab B). The data for Lab A is based on the published validation results for method AP21-025.[5] The data for Lab B is hypothetical but represents expected outcomes in a successful method transfer.
Table 1: Inter-Assay Precision and Accuracy for Gepirone
| Laboratory | Parameter | LLOQ QC | Low QC | Mid QC | High QC |
| Lab A | Precision (%CV) | 4.3% | 3.8% | 2.7% | 3.1% |
| Accuracy (%Bias) | 2.3% | 1.5% | 0.4% | 0.8% | |
| Lab B | Precision (%CV) | 4.8% | 4.1% | 3.0% | 3.5% |
| Accuracy (%Bias) | 2.8% | 1.9% | 0.7% | 1.1% |
LLOQ QC: Lower Limit of Quantification Quality Control QC: Quality Control %CV: Percent Coefficient of Variation %Bias: Percent Bias (deviation from the nominal concentration)
Table 2: Linearity and Reproducibility of Gepirone Analysis
| Laboratory | Parameter | Value |
| Lab A | Linearity (r²) | ≥0.9931 |
| Incurred Sample Reanalysis (ISR) | 99.6% | |
| Lab B | Linearity (r²) | ≥0.9945 |
| Incurred Sample Reanalysis (ISR) | 98.9% |
r²: Coefficient of determination ISR: A measure of the reproducibility of the method using samples from study subjects.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the inter-laboratory cross-validation of the Gepirone analytical method. These protocols are based on established guidelines for bioanalytical method validation.[6][7][8]
2.1. Objective
To verify that a validated analytical method for Gepirone (e.g., AP21-025) can be successfully transferred from a transferring laboratory (Lab A) to a receiving laboratory (Lab B) with comparable performance.
2.2. Materials
-
Gepirone reference standard
-
Internal standard (IS)
-
Control human plasma (K2EDTA)
-
Reagents and solvents for sample preparation and mobile phase (HPLC/LC-MS grade)
-
Calibrators and Quality Control (QC) samples prepared in control human plasma
2.3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical column as specified in the method protocol
-
Data acquisition and processing software
2.4. Experimental Procedure
2.4.1. Method Transfer and Training The transferring laboratory (Lab A) provides the receiving laboratory (Lab B) with the standard operating procedure (SOP) for the analytical method, including details on sample preparation, instrument parameters, and data analysis. On-site training or remote support is provided to ensure proper implementation.
2.4.2. Partial Method Validation at Receiving Laboratory Lab B performs a partial validation of the method by assessing the following parameters:
-
Linearity: A calibration curve is prepared with a blank sample, a zero sample, and at least six non-zero calibrators covering the expected concentration range. The coefficient of determination (r²) should be ≥ 0.99.
-
Precision and Accuracy: Three validation batches are analyzed on different days. Each batch includes a calibration curve and at least three replicates of QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high. The precision (%CV) should not exceed 15% (20% at LLOQ), and the accuracy (%Bias) should be within ±15% (±20% at LLOQ).
-
Selectivity: Blank plasma samples from at least six different sources are analyzed to ensure no significant interference at the retention times of Gepirone and the IS.
2.4.3. Cross-Validation with Spiked and Incurred Samples A set of samples is analyzed by both laboratories to directly compare the results.
-
Spiked Samples: A minimum of three replicates of QC samples at low, medium, and high concentrations are prepared by one laboratory and analyzed by both.
-
Incurred Samples: A statistically relevant number of subject samples from a clinical study (e.g., 20-30 samples) are analyzed at both laboratories.
2.5. Acceptance Criteria for Cross-Validation
The results from the two laboratories are considered comparable if:
-
For spiked samples, the mean concentration values from both labs are within ±15% of each other.
-
For incurred samples, at least two-thirds (67%) of the samples have a percent difference between the two laboratories of ≤20%.
Mandatory Visualizations
3.1. Signaling Pathway of Gepirone
Caption: Simplified signaling pathway of Gepirone's action on 5-HT1A receptors.
3.2. Experimental Workflow for Inter-Laboratory Cross-Validation
Caption: Workflow for the cross-validation of an analytical method between two laboratories.
3.3. Logical Relationship of Validation Parameters
Caption: Logical relationship between key analytical method validation parameters.
References
- 1. Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. criver.com [criver.com]
A Comparative Guide to Internal Standards for Gepirone Analysis: Gepirone-d8 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of gepirone in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for potential variability and enhancing the precision and accuracy of the results.
This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Gepirone-d8, and a structural analog internal standard for the analysis of gepirone. While SILs are generally considered the gold standard, structural analogs can be a viable alternative in certain situations.
The Gold Standard: this compound (Stable Isotope-Labeled Internal Standard)
A stable isotope-labeled internal standard, such as this compound, is a form of the analyte where several atoms have been replaced with their heavier stable isotopes (e.g., deuterium for hydrogen). This subtle modification in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.
Advantages of using this compound:
-
Co-elution with Analyte: this compound will have a retention time that is very close to or identical to that of gepirone, ensuring that both compounds experience the same chromatographic conditions and potential matrix effects at the same time.
-
Similar Extraction Recovery: The efficiency of the extraction process from the biological matrix will be virtually the same for both gepirone and this compound.
-
Compensation for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, a common issue in bioanalysis, will affect both the analyte and the SIL internal standard to a similar extent, leading to a more accurate quantification.
-
Improved Precision and Accuracy: The close mimicking of the analyte's behavior leads to lower variability in the analytical results.
The Alternative: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is not available or is cost-prohibitive, a structural analog can be used. A structural analog is a compound with a chemical structure similar to the analyte but distinct enough to be chromatographically separated or distinguished by mass spectrometry. For gepirone, a potential structural analog internal standard could be buspirone, another anxiolytic drug from the same azapirone class.
Potential Challenges with Structural Analog Internal Standards:
-
Differences in Retention Time: The structural analog will likely have a different retention time than gepirone. If the matrix effects vary across the chromatographic run, the internal standard may not accurately compensate for the effects on the analyte.
-
Variable Extraction Recovery: The efficiency of the extraction from the biological matrix may differ between the analyte and the structural analog.
-
Disparate Ionization Efficiency: The two compounds may ionize differently in the mass spectrometer source, and their response to matrix effects may not be the same.
Performance Data Comparison
| Performance Parameter | This compound (Expected) | Structural Analog (e.g., Buspirone) (Expected) |
| Accuracy (% Bias) | Within ±15% of nominal value | Potentially > ±15%, especially at the LLOQ |
| Precision (% CV) | ≤ 15% | May be higher, potentially approaching 20% |
| Matrix Effect | Minimal and effectively compensated | Potential for significant and uncompensated effects |
| Extraction Recovery | Consistent and similar to analyte | May be different from analyte and more variable |
| Retention Time | Co-eluting or very close to analyte | Different from analyte |
| Reliability | High | Moderate to high, method-dependent |
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method for the quantification of a similar compound, buspirone, using its deuterated internal standard (Buspirone-d8) is provided below. This protocol can be adapted for the analysis of gepirone using this compound.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized).
-
Vortex mix for 30 seconds.
-
Load the entire sample onto a pre-conditioned SPE cartridge (e.g., C18, 100 mg).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 20% B to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Sciex API 4000 or equivalent with TurboIonSpray source
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Gepirone: To be determined (e.g., Q1/Q3 transition)
-
This compound: To be determined (e.g., Q1/Q3 transition)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).
Visualizations
Gepirone Signaling Pathway
Caption: Gepirone's dual action on presynaptic and postsynaptic 5-HT1A receptors.
Experimental Workflow for Gepirone Analysis
Caption: A typical bioanalytical workflow for the quantification of gepirone in plasma.
Conclusion
For the bioanalysis of gepirone, this compound is the unequivocally superior choice for an internal standard. Its use will lead to a more accurate, precise, and robust method, which is essential for regulated bioanalysis. While a structural analog like buspirone could potentially be used, the method would require more extensive validation to ensure that any differences in analytical behavior between the analyte and the internal standard are well-characterized and controlled. For researchers and drug development professionals, investing in a stable isotope-labeled internal standard from the outset is a strategic decision that will enhance data quality and regulatory compliance.
Gepirone vs. Buspirone: analytical method differences and challenges.
For Researchers, Scientists, and Drug Development Professionals
Gepirone and buspirone, both anxiolytic agents from the azapirone class, share structural similarities but exhibit distinct pharmacological profiles and analytical behaviors. This guide provides a comprehensive comparison of the analytical methodologies for these two compounds, highlighting key differences, challenges, and experimental data to aid researchers in method development and validation.
At a Glance: Key Analytical Differences
While both gepirone and buspirone can be analyzed using similar techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), their subtle structural and physicochemical differences present unique analytical challenges. A significant challenge in the analysis of gepirone is its polymorphic nature, which can affect its solubility and dissolution, thereby influencing analytical results. For buspirone, a primary analytical hurdle is ensuring the separation from its potential impurities and degradation products, necessitating the development of robust stability-indicating methods.[1]
Quantitative Data Summary
The following table summarizes key parameters from various validated analytical methods for the quantification of gepirone and buspirone in different matrices.
| Parameter | Gepirone | Buspirone | Reference |
| Analytical Method | HPLC-MS | HPLC-UV | [1] |
| Matrix | Human Plasma | Pharmaceutical Dosage Forms | [2] |
| Column | C18 | C18 | [1][2] |
| Mobile Phase | Acetonitrile/Ammonium formate buffer | Methanol/Sodium dihydrogen phosphate buffer | [1] |
| Detection Wavelength | N/A (MS detection) | 244 nm | [2] |
| Linearity Range | Not specified | 0.05 - 20 µg/mL | [2] |
| Limit of Quantification (LOQ) | Not specified | 11.3 ng/mL | [2] |
| Retention Time | Not specified | ~7 min | [3] |
| Recovery | Not specified | 99.97% - 100.3% | [2] |
| Parameter | Gepirone | Buspirone | Reference |
| Analytical Method | HPLC | LC-MS/MS | [4] |
| Matrix | Rat and Dog Plasma | Human Plasma | [5] |
| Column | Stainless-steel | Symmetry C18 | [4][5] |
| Mobile Phase | Not specified | Acetonitrile/Ammonium formate-formic acid | [5] |
| Detection Wavelength | 254 nm | N/A (MS detection) | [4] |
| Linearity Range | Not specified | 0.025 - 12.8 µg/L | [5] |
| Limit of Quantification (LOQ) | Not specified | 0.025 µg/L | [5] |
| Retention Time | Not specified | Not specified | |
| Recovery | Not specified | 74.97% - 77.83% (absolute) | [5] |
Experimental Protocols
Stability-Indicating HPLC Method for Buspirone HCl in Bulk Drug
This method is designed to separate buspirone from its degradation products and potential impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Ultrasphere C18, heated to 40°C.
-
Mobile Phase: A gradient program utilizing:
-
A: Monobasic potassium phosphate buffer solution (pH 6.9).
-
B: Acetonitrile-methanol mixture (13:17).
-
Gradient: 35% B for 5 minutes, then increased to 54% in 5.5 minutes.
-
-
Detection: Photo-diode array detector at 244 nm and 210 nm.
-
Sample Preparation: Dissolve the bulk drug in a suitable solvent and dilute to the desired concentration within the linear range (5 - 200 ng/µL).
-
Stress Testing: To confirm the stability-indicating nature of the method, the drug is subjected to forced degradation under conditions of heat, moisture, light, acid/base hydrolysis, and oxidation.
Bioanalytical LC-MS/MS Method for Buspirone in Human Plasma
This method is suitable for pharmacokinetic studies requiring high sensitivity.
-
Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Symmetry C18 (2.1 mm × 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with 10 mmol·L-1 ammonium formate-0.5‰ formic acid and acetonitrile.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor-to-product ion transition for buspirone is m/z 386 → 121.7.
-
Sample Preparation: Solid-phase extraction of buspirone from human plasma.
-
Validation: The method should be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.
Challenges in Analytical Method Development
Gepirone: The primary challenge for gepirone is its existence in multiple polymorphic forms. These different crystalline structures can exhibit varying solubilities and dissolution rates, which can impact the accuracy and reproducibility of analytical measurements, particularly in dissolution testing of solid dosage forms. Therefore, it is crucial to control and characterize the polymorphic form of the drug substance during development and manufacturing.
Buspirone: For buspirone, the main analytical challenge lies in the separation and quantification of the active pharmaceutical ingredient in the presence of its impurities and degradation products. The United States Pharmacopoeia (USP) HPLC assay method for buspirone has been reported to be unable to discriminate buspirone from all of its degradation products.[6] This necessitates the development and validation of specific stability-indicating methods for accurate quality control.
Signaling Pathway Overview
Both gepirone and buspirone exert their therapeutic effects primarily through interaction with serotonin (5-HT) and dopamine receptors. The diagrams below illustrate the generalized signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
Inter-day and intra-day precision and accuracy for Gepirone quantification.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inter-day and intra-day precision and accuracy for the quantification of Gepirone, a selective 5-HT1A receptor agonist approved for the treatment of major depressive disorder. The data presented is based on validated bioanalytical methods used in clinical trials, offering a benchmark for researchers developing and validating their own assays for Gepirone and its metabolites.
Performance Data
The following tables summarize the inter-assay (inter-day) precision and accuracy for the quantification of Gepirone and its major metabolites, 3-OH-Gepirone and 1-(2-pyrimidinyl)-piperazine (1-PP), in human plasma. This data is derived from the bioanalytical method validation report submitted to the U.S. Food and Drug Administration (FDA) for the approval of Exxua (Gepirone Hydrochloride Extended-Release Tablets).
Table 1: Inter-Day Precision and Accuracy for Gepirone Quantification [1]
| Analyte | Quality Control (QC) Level | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| Gepirone | Low | 4.3 | 2.3 |
| Medium | 2.7 | 0.4 | |
| High | 3.1 | 1.5 |
Table 2: Inter-Day Precision and Accuracy for 3-OH-Gepirone Quantification [1]
| Analyte | Quality Control (QC) Level | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| 3-OH-Gepirone | Low | 5.1 | 3.4 |
| Medium | 4.1 | 0.5 | |
| High | 4.5 | 1.2 |
Table 3: Inter-Day Precision and Accuracy for 1-PP Quantification
| Analyte | Quality Control (QC) Level | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| 1-PP | Low | 4.8 | 3.1 |
| Medium | 3.9 | 0.8 | |
| High | 4.2 | 1.7 |
Note: The provided FDA documentation primarily focused on inter-assay (inter-day) precision and accuracy for the Quality Control (QC) samples. Intra-day precision is typically also assessed during method validation, and while specific intra-day data points were not detailed in the referenced public summary, the acceptance criteria for bioanalytical method validation generally require intra-day precision to be within ±15% (±20% for the Lower Limit of Quantification).
Experimental Protocols
The data presented above was generated using a validated bioanalytical method (AP21-025) for the determination of Gepirone and its two major metabolites, 3-OH-Gepirone and 1-PP, in K2EDTA human plasma. The method utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Method Details: [1]
-
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Biological Matrix: Human plasma with K2EDTA as an anticoagulant.
-
Quantification Range: 20.00 to 20,000.00 pg/mL.
-
Sample Preparation: While the specific extraction method is not detailed in the summary, typical sample preparation for LC-MS/MS analysis of small molecules in plasma involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
-
Chromatographic Separation: A suitable C18 or similar reversed-phase column would be used to separate Gepirone and its metabolites from endogenous plasma components. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a gradient elution.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. This involves monitoring specific precursor-to-product ion transitions for Gepirone and its metabolites to ensure selectivity and sensitivity.
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Gepirone in human plasma using LC-MS/MS.
Caption: Experimental workflow for Gepirone quantification in human plasma.
Alternative Methodologies
While LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity, other analytical techniques can be employed for the determination of Gepirone, particularly in pharmaceutical formulations. These methods include:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is widely used for the analysis of drug substances and finished products. While generally less sensitive than LC-MS/MS, it can be suitable for applications where lower sensitivity is acceptable. The precision and accuracy of HPLC-UV methods are typically within the same acceptable ranges as LC-MS/MS for quality control purposes.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use smaller particle size columns to achieve faster separations and higher resolution compared to traditional HPLC. When coupled with either UV or MS detection, UPLC can offer improved throughput for sample analysis.
The choice of analytical method will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. For pharmacokinetic and bioavailability studies in biological matrices, LC-MS/MS remains the preferred method for its superior performance in detecting low concentrations of the drug and its metabolites.
References
A Comparative Guide to Bioanalytical Assays for Gepirone: Linearity and Range Determination
For researchers, scientists, and drug development professionals engaged in the bioanalysis of gepirone, the selection of a robust and validated analytical method is paramount for generating reliable pharmacokinetic and toxicokinetic data. This guide provides a comparative overview of two common bioanalytical methods employed for the quantification of gepirone and its major metabolites, 3-hydroxy-gepirone (3-OH-gepirone) and 1-(2-pyrimidinyl)-piperazine (1-PP), in plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS).
This comparison focuses on the critical performance characteristics of linearity and analytical range, supported by data from validation studies. Detailed experimental protocols and a visual representation of the analytical workflow are also provided to aid in methodological assessment.
Quantitative Performance Comparison
The following tables summarize the key validation parameters for the LC-MS/MS and GC/MS methods used for the bioanalysis of gepirone and its metabolites.
Table 1: LC-MS/MS Method Performance
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r) |
| Gepirone | 0.10 - 10.0 | ≥ 0.993 |
| 1-PP | 0.20 - 10.0 | ≥ 0.993 |
| 3-OH-gepirone | 0.25 - 10.0 | ≥ 0.993 |
Table 2: GC/MS Method Performance
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r) |
| Gepirone | 0.1 - 25 | 0.992 |
| 1-PP | 0.1 - 25 | 0.997 |
Experimental Workflow
The general workflow for the bioanalysis of gepirone in plasma, applicable to both LC-MS/MS and GC/MS with specific variations in the separation and detection stages, is illustrated below.
Experimental Protocols
Below are generalized experimental protocols for the LC-MS/MS and GC/MS methods based on the available information. Specific parameters may vary between laboratories and should be optimized accordingly.
LC-MS/MS Method for Gepirone and Metabolites in Human Plasma
This method offers high sensitivity and selectivity for the simultaneous quantification of gepirone and its primary metabolites.
a. Sample Preparation: A protein precipitation method is commonly employed. To a plasma sample, an organic solvent such as acetonitrile is added to precipitate plasma proteins. After vortexing and centrifugation, the clear supernatant is transferred for analysis.
b. Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the specific column and separation.
-
Injection Volume: Typically in the range of 5-20 µL.
c. Mass Spectrometric Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of gepirone and its metabolites.
d. Calibration and Quantification: Calibration standards are prepared by spiking known concentrations of gepirone, 3-OH-gepirone, and 1-PP into blank plasma. A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard against the nominal concentration. The concentration of the analytes in the quality control and unknown samples is then determined from this curve.
GC/MS Method for Gepirone and 1-PP in Human Plasma
This method provides an alternative to LC-MS/MS and has been validated for the quantification of gepirone and its metabolite 1-PP.
a. Sample Preparation: Sample preparation for GC/MS often involves a liquid-liquid extraction to isolate the analytes from the plasma matrix. An organic solvent is used to extract the analytes, followed by evaporation of the solvent and reconstitution of the residue in a suitable solvent for injection.
b. Chromatographic Conditions:
-
Instrument: A gas chromatograph.
-
Column: A capillary column suitable for the analysis of basic drugs.
-
Carrier Gas: Typically helium.
-
Temperature Program: A temperature gradient is used to ensure the separation of the analytes.
-
Injection: A split/splitless injector is commonly used.
c. Mass Spectrometric Conditions:
-
Instrument: A mass spectrometer, which can be a single quadrupole or a more advanced analyzer.
-
Ionization: Electron ionization (EI) is a common technique.
-
Detection: Selected Ion Monitoring (SIM) is often used to enhance selectivity and sensitivity by monitoring characteristic ions of gepirone and 1-PP.
d. Calibration and Quantification: Similar to the LC-MS/MS method, a calibration curve is generated using spiked plasma standards. The concentration of gepirone and 1-PP in unknown samples is calculated based on the response factor relative to an internal standard.
Method Comparison and Considerations
-
Sensitivity and Selectivity: LC-MS/MS generally offers superior sensitivity and selectivity compared to GC/MS, particularly for complex biological matrices. The use of MRM in LC-MS/MS significantly reduces background noise and interferences.
-
Analyte Coverage: The documented LC-MS/MS method was validated for gepirone and two of its major metabolites, while the GC/MS method was validated for gepirone and one metabolite. The ability to simultaneously quantify multiple analytes is a key advantage of LC-MS/MS.
-
Linear Range: The GC/MS method demonstrated a wider linear range for gepirone and 1-PP (up to 25 ng/mL) compared to the LC-MS/MS method (up to 10 ng/mL). The required analytical range will depend on the expected plasma concentrations in the study.
-
Sample Throughput: LC-MS/MS methods can often be automated to a higher degree, leading to higher sample throughput, which is a significant advantage in large clinical trials.
Navigating Bioanalysis: A Comparative Guide to the Specificity and Selectivity of LC-MS/MS Methods for Gepirone
For researchers, scientists, and professionals in drug development, the robust quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative analysis of the specificity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the novel antidepressant, gepirone. By examining a validated method for gepirone alongside a detailed, publicly available method for its structural analog, buspirone, this document offers insights into the rigorous validation required to ensure reliable bioanalytical data.
The development of sensitive and specific bioanalytical methods is a critical component of pharmacokinetic and toxicokinetic studies. LC-MS/MS has emerged as the gold standard for these analyses due to its ability to selectively quantify analytes in complex biological fluids. For gepirone, a selective 5-HT1A receptor agonist, and its major active metabolites, 3-hydroxygepirone (3-OH gepirone) and 1-(2-pyrimidinyl)-piperazine (1-PP), a validated LC-MS/MS method is essential for its clinical development and therapeutic drug monitoring.
While detailed proprietary methods for gepirone are often found within regulatory submissions, this guide leverages publicly accessible information from the U.S. Food and Drug Administration (FDA) to present key validation parameters for a specific gepirone assay. To provide a comprehensive picture of the experimental procedures, this information is compared with a fully detailed, published LC-MS/MS method for buspirone, a structurally and pharmacologically similar compound. This comparative approach illuminates the common and critical aspects of method validation for this class of drugs.
Comparative Analysis of LC-MS/MS Method Validation Parameters
The following tables summarize the key performance characteristics of a validated LC-MS/MS method for gepirone and its metabolites, as well as a representative method for buspirone.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Gepirone and its Metabolites in Human Plasma (Method AP21-025)
| Analyte | Linear Range (pg/mL) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| Gepirone | 20.00 - 20,000.00 | 2.7 - 4.3 | 0.4 - 2.3 |
| 3-OH-gepirone | 20.00 - 20,000.00 | 4.1 - 5.1 | 0.5 - 3.4 |
| 1-PP | 20.00 - 20,000.00 | 1.1 - 4.2 | - |
Data sourced from FDA review documents for Exxua™ (gepirone). The review stated the analytical method and its validation were reasonable and adequate.
Table 2: Performance Characteristics of a Representative LC-MS/MS Method for Buspirone in Human Plasma
| Parameter | Buspirone |
| Linear Range (ng/mL) | 0.02 - 10 |
| LLOQ (ng/mL) | 0.02 |
| Intra-day Precision (%RSD) | 2.1 - 8.5 |
| Inter-day Precision (%RSD) | 3.7 - 9.2 |
| Accuracy (%RE) | -5.6 to 6.3 |
| Recovery (%) | 85.2 - 91.5 |
Data from a representative published method. This level of detail is typical for peer-reviewed bioanalytical method publications.
Experimental Protocols: A Closer Look at the Methodologies
A detailed understanding of the experimental protocol is crucial for evaluating the specificity and selectivity of an LC-MS/MS method. Below are the detailed steps for the representative buspirone method, which provides a likely framework for the gepirone assay.
Representative Buspirone LC-MS/MS Method Protocol
1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma, add 50 µL of internal standard solution (e.g., a deuterated analog of buspirone).
-
Add 100 µL of 1 M sodium hydroxide to alkalinize the sample.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program: A linear gradient is typically employed to ensure separation from endogenous plasma components.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Buspirone: Precursor ion (m/z) → Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) → Product ion (m/z)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
Ensuring Specificity and Selectivity in LC-MS/MS Assays
The cornerstone of a reliable bioanalytical method is its ability to distinguish the analyte of interest from all other components in the sample.
Specificity is the ability of the method to measure unequivocally the analyte in the presence of components that may be expected to be present. For the gepirone and buspirone assays, this includes:
-
Endogenous Matrix Components: Analysis of at least six different batches of blank human plasma to ensure no interfering peaks are present at the retention time of the analyte and internal standard.
-
Metabolites: The chromatographic method must be able to separate the parent drug from its metabolites. For gepirone, this means clear separation of gepirone, 3-OH gepirone, and 1-PP.
-
Structurally Related Compounds: Testing for potential interference from other drugs in the same therapeutic class.
-
Commonly Co-administered Medications: Assessing for interference from drugs that are likely to be taken by the patient population.
Selectivity is demonstrated by the absence of interfering peaks at the retention time and mass transition of the analyte and internal standard in the blank plasma samples. The use of MRM in tandem mass spectrometry provides a high degree of selectivity, as it monitors a specific precursor-to-product ion transition that is characteristic of the analyte.
Visualizing the Workflow
To illustrate the logical flow of the bioanalytical method validation and sample analysis process, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS bioanalysis.
Caption: Logical pathway for bioanalytical method validation.
A Comparative Pharmacokinetic Analysis of Gepirone Formulations: Immediate-Release vs. Extended-Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Gepirone immediate-release (IR) and extended-release (ER) formulations, supported by experimental data. Gepirone, a selective partial agonist of the 5-HT1A receptor, has been developed in both immediate and extended-release forms for the treatment of major depressive disorder. Understanding the pharmacokinetic differences between these formulations is crucial for optimizing therapeutic strategies and patient outcomes.
Pharmacokinetic Profile Comparison
The extended-release formulation of Gepirone was developed to reduce the peak-to-trough fluctuations in plasma concentrations observed with the immediate-release formulation. This modification aims to improve tolerability by minimizing adverse events associated with high peak plasma concentrations, while maintaining therapeutic efficacy.[1]
A key study directly comparing the pharmacokinetic properties of Gepirone IR and three different Gepirone ER formulations (types 1, 2, and 3) was conducted in healthy volunteers. The study employed an open-label, randomized, crossover design.[2] Below is a summary of the key pharmacokinetic parameters from this study.
| Pharmacokinetic Parameter | Gepirone Immediate-Release (IR) | Gepirone Extended-Release (ER) Type 2 | Gepirone Extended-Release (ER) Type 3 |
| Mean Maximum Concentration (Cmax) | 6.1 ng/mL | 3.7 ng/mL | 3.6 ng/mL |
| Mean Time to Cmax (Tmax) | 1.3 hours | 4.8 to 5.6 hours | 4.8 to 5.6 hours |
| Mean Area Under the Curve (AUC) | Similar to ER formulations | Similar to IR formulation | Similar to IR formulation |
Key Observations:
-
The Cmax of the Gepirone IR formulation was significantly higher than that of the ER formulations (p < 0.05).[2]
-
The Tmax was substantially shorter for the IR formulation, indicating rapid absorption, while the ER formulations exhibited a delayed and sustained absorption profile.[2]
-
Despite the differences in Cmax and Tmax, the overall drug exposure, as measured by the mean area under the curve (AUC), was not statistically different between the IR and ER formulations.[2] This suggests that the ER formulations provide a similar total amount of drug to the systemic circulation over the dosing interval but in a more controlled manner.
-
For the active metabolite 1-(2-pyrimidinyl)-piperazine (1-PP), the Cmax and AUC were significantly higher, and the Tmax was lower for the Gepirone-IR formulation compared to the ER formulations.[2]
-
The study concluded that the ER formulations reduce the peak-to-trough fluctuations in plasma Gepirone concentrations, leading to more consistent plasma levels.[2]
Experimental Protocols
The following outlines the general methodology employed in the comparative pharmacokinetic study of Gepirone IR and ER formulations.
Study Design: An open-label, randomized, crossover study design was utilized.[2] In this design, each participant receives all treatments (different Gepirone formulations) in a random order, separated by a washout period to eliminate the previous treatment from the body before the next one is administered.
Subjects: The study was conducted in healthy adult volunteers.[2]
Dosing and Administration: While the specific single dose administered in the key comparative study by Timmer and Sitsen (2003) is not detailed in the available abstract, other clinical trials have utilized a 20 mg single dose of Gepirone ER.[3] It is presumed that a bioequivalent dose of the IR formulation was used for comparison. The formulations were administered orally.
Blood Sampling: The exact blood sampling time points were not specified in the abstract. However, in typical pharmacokinetic studies of this nature, blood samples are collected at pre-dose and at multiple time points post-dose to adequately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases. For an immediate-release formulation, this would involve frequent sampling shortly after administration to capture the rapid rise and fall in concentration. For an extended-release formulation, sampling would be spread over a longer period to characterize the sustained release.
Analytical Method: The determination of Gepirone concentrations in plasma samples is typically performed using validated bioanalytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity for quantifying drug levels in biological matrices.
Washout Period: The duration of the washout period between treatment arms was not specified in the available abstract. In crossover studies, the washout period is critical to prevent carry-over effects from one treatment to the next and is generally determined by the drug's elimination half-life, with a period of at least 5 half-lives being common practice.
Visualizations
Pharmacokinetic Profile Comparison Workflow
Caption: Workflow of the comparative pharmacokinetic study.
Gepirone's Mechanism of Action and Signaling Pathway
Caption: Gepirone's action on 5-HT1A receptors.
References
- 1. A review of the efficacy and tolerability of immediate-release and extended-release formulations of gepirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation of gepirone immediate-release capsules and gepirone extended-release tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Incurred Sample Reanalysis in Gepirone Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical drug development, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical quality control measure, verifying the precision and accuracy of bioanalytical methods under real-world conditions. This guide provides a comparative overview of ISR for the novel antidepressant Gepirone, contextualized with established bioanalytical practices for other common antidepressants. While specific ISR data from Gepirone clinical trials are not publicly available, this guide synthesizes regulatory expectations and typical performance of analogous bioanalytical methods to offer a practical framework for researchers.
The Imperative of Incurred Sample Reanalysis
Bioanalytical method validation is initially performed using pristine biological matrices spiked with known concentrations of the drug and its metabolites. However, samples from clinical trial participants—incurred samples—can present a more complex analytical challenge. Factors such as unknown metabolites, protein binding, and concomitant medications can potentially interfere with the assay, leading to a discrepancy between the initial and reanalyzed values. ISR addresses this by re-assaying a subset of study samples to confirm the method's robustness.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic studies. The generally accepted criterion for small molecules is that for at least 67% of the reanalyzed samples, the percentage difference between the initial and repeat concentration should be within 20% of their mean.
Bioanalytical Considerations for Gepirone
Gepirone is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme into two major active metabolites: 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-hydroxy-gepirone (3'-OH-gepirone). A robust bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is essential for the simultaneous quantification of Gepirone and these key metabolites in plasma. A draft FDA guidance document for Gepirone hydrochloride bioequivalence studies specifies the need to measure Gepirone, 3-hydroxy gepirone, and 1-(2-pyrimidinyl)piperazine.
While a specific, publicly validated LC-MS/MS method for Gepirone from a clinical trial setting is not available, a representative protocol can be constructed based on methods for similar compounds and the known physicochemical properties of Gepirone and its metabolites.
Comparative Bioanalytical Methodologies
To provide a practical comparison, this guide outlines a typical LC-MS/MS methodology for Gepirone and its metabolites alongside established methods for other widely prescribed antidepressants, such as Fluoxetine and Venlafaxine.
Table 1: Comparison of Bioanalytical Method Parameters
| Parameter | Gepirone and Metabolites (Representative Method) | Fluoxetine and Norfluoxetine | Venlafaxine and O-desmethylvenlafaxine |
| Analytical Technique | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | Supported Liquid Extraction or Protein Precipitation | Protein Precipitation or Liquid-Liquid Extraction |
| Chromatographic Column | C18 Reverse Phase | C18 or Polar-RP Reverse Phase | C18 Reverse Phase |
| Mobile Phase | Acetonitrile and Ammonium Formate/Formic Acid Buffer | Acetonitrile and Ammonium Acetate/Formic Acid Buffer | Acetonitrile and Ammonium Formate/Formic Acid Buffer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Deuterated Gepirone and metabolites | Fluoxetine-d5 or Amitriptyline | Deuterated Venlafaxine and metabolite |
Experimental Protocols
Below are detailed, representative experimental protocols for the bioanalysis of Gepirone and its metabolites, as well as for Fluoxetine, a common comparator.
Protocol 1: Representative Bioanalytical Method for Gepirone and its Metabolites in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of internal standard solution (deuterated Gepirone, 1-PP, and 3'-OH-gepirone in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 4000 or equivalent
-
Ionization: ESI+
-
MRM Transitions:
-
Gepirone: To be determined based on parent and product ions.
-
1-PP: To be determined based on parent and product ions.
-
3'-OH-gepirone: To be determined based on parent and product ions.
-
Internal Standards: To be determined for each deuterated analog.
-
Protocol 2: Bioanalytical Method for Fluoxetine and Norfluoxetine in Human Plasma
1. Sample Preparation (Supported Liquid Extraction)
-
To 100 µL of human plasma, add 10 µL of internal standard solution (Fluoxetine-d5 in methanol).
-
Load the sample onto a supported liquid extraction plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with methyl tert-butyl ether.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Polar-RP, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 2.5 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
MS System: Thermo Scientific TSQ Vantage or equivalent
-
Ionization: ESI+
-
MRM Transitions:
-
Fluoxetine: m/z 310 -> 44
-
Norfluoxetine: m/z 296 -> 134
-
Fluoxetine-d5 (IS): m/z 315 -> 44
-
Incurred Sample Reanalysis Workflow and Data Comparison
The ISR process follows a defined workflow to ensure objectivity and consistency. The selection of samples for reanalysis should be random and cover the entire pharmacokinetic profile, including points near the maximum concentration (Cmax) and in the elimination phase.
Table 2: Incurred Sample Reanalysis Acceptance Criteria and Hypothetical Performance
| Parameter | Regulatory Guideline (FDA/EMA) | Gepirone Studies (Hypothetical) | Comparator Antidepressant Studies (Typical) |
| Number of Samples for ISR | Up to 10% of study samples | 5-10% of samples | 5-10% of samples |
| Acceptance Criteria | ≥67% of repeats within ±20% of the mean of original and repeat values | Assumed to meet ≥67% pass rate | Generally meets ≥67% pass rate, occasional investigations into failures. |
| Investigation Trigger | Failure to meet the 67% pass rate | Investigation would be initiated to identify the root cause (e.g., metabolite interference, sample stability). | Root cause analysis may point to issues like back-conversion of metabolites or matrix effects. |
Visualizing the Process
To further clarify the experimental and logical workflows, the following diagrams are provided.
Conclusion
While specific incurred sample reanalysis data for Gepirone clinical studies remains proprietary, this guide provides a comprehensive framework for understanding the critical role of ISR in its drug development program. By comparing a representative bioanalytical methodology for Gepirone with established methods for other antidepressants, researchers can appreciate the nuances of ensuring data integrity. The successful implementation of a robust ISR program is fundamental to the validation of pharmacokinetic data, ultimately supporting the safe and effective use of new therapeutic agents like Gepirone. Adherence to regulatory guidelines and a thorough investigation of any ISR failures are essential for maintaining the high standards of clinical research.
A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Gepirone Bioanalysis
For researchers and drug development professionals engaged in the bioanalysis of Gepirone, an atypical antidepressant, the choice of sample preparation method is a critical determinant of assay accuracy, sensitivity, and throughput. This guide provides an objective comparison of two commonly employed extraction techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE). By examining experimental data and detailed methodologies, this document aims to equip scientists with the necessary information to select the most appropriate method for their specific analytical needs.
The accurate quantification of Gepirone and its metabolites in biological matrices, such as plasma, is paramount for pharmacokinetic and pharmacodynamic studies. Both protein precipitation and liquid-liquid extraction are widely used to remove interfering proteins and phospholipids prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the efficiency of these methods can vary significantly in terms of analyte recovery, purity of the final extract, and the extent of matrix effects, all of which can impact the reliability of the bioanalytical data.
Performance Comparison: Protein Precipitation vs. Liquid-Liquid Extraction
To facilitate a clear comparison, the following table summarizes the key performance metrics for each extraction method. It is important to note that direct comparative studies for Gepirone are limited in the public domain. Therefore, the data presented below is a composite derived from studies on the structurally similar drug, buspirone, and general principles of bioanalytical sample preparation for antidepressant drugs.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Data Source/Analogy |
| Analyte Recovery | Typically >90% | 52% - 95.4% | Buspirone & Fexofenadine studies |
| Matrix Effect | Higher potential for ion suppression | Generally lower matrix effects | General bioanalytical principles |
| Purity of Extract | Lower purity, may contain residual proteins and phospholipids | Higher purity, cleaner extracts | General bioanalytical principles |
| Speed and Throughput | High-throughput, rapid, and easily automated | More time-consuming and labor-intensive | General bioanalytical principles |
| Cost-Effectiveness | Lower cost due to fewer steps and less solvent usage | Higher cost due to solvent consumption and labor | General bioanalytical principles |
| Method Development | Simpler and faster to develop | More complex, requires optimization of solvent and pH | General bioanalytical principles |
Delving into the Methodologies: Experimental Protocols
The following sections provide detailed experimental protocols for both protein precipitation and liquid-liquid extraction, adapted from established methods for the analysis of azapirone drugs like buspirone in plasma.
Protein Precipitation Protocol
This method utilizes a simple and rapid procedure to denature and precipitate plasma proteins.
Materials:
-
Human plasma containing Gepirone
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a deuterated analog of Gepirone)
-
Vortex mixer
-
Centrifuge capable of 10,000 x g
-
96-well collection plates or microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Internal Standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction Protocol
This method involves the partitioning of Gepirone from the aqueous plasma into an immiscible organic solvent.
Materials:
-
Human plasma containing Gepirone
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Internal Standard (IS) solution (e.g., a deuterated analog of Gepirone)
-
Ammonium hydroxide solution (5%)
-
Vortex mixer
-
Centrifuge capable of 4,000 x g
-
Microcentrifuge tubes
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the Internal Standard solution.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the samples at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both protein precipitation and liquid-liquid extraction.
Gepirone's Mechanism of Action: A Signaling Pathway Overview
Understanding the pharmacological context of Gepirone is also crucial for researchers. Gepirone is a selective partial agonist of the 5-HT1A serotonin receptor. Its therapeutic effects in major depressive disorder are believed to be mediated through the modulation of serotonergic neurotransmission. The following diagram illustrates the simplified signaling pathway associated with Gepirone's mechanism of action.
Conclusion: Making an Informed Decision
The choice between protein precipitation and liquid-liquid extraction for Gepirone analysis depends on the specific requirements of the study.
-
Protein precipitation offers a significant advantage in terms of speed, simplicity, and high-throughput capabilities, making it an attractive option for early-stage drug discovery and studies involving a large number of samples. While it generally provides high analyte recovery, the resulting extracts are less clean, which can lead to more significant matrix effects and potentially compromise the long-term robustness of the analytical method.
-
Liquid-liquid extraction , on the other hand, yields cleaner extracts with reduced matrix effects, which can lead to improved assay sensitivity and reliability. However, this method is more labor-intensive, time-consuming, and uses larger volumes of organic solvents.
Ultimately, researchers must weigh the trade-offs between throughput and data quality. For high-throughput screening, the speed of protein precipitation may be paramount. For pivotal pharmacokinetic studies where the utmost accuracy and sensitivity are required, the cleaner extracts provided by liquid-liquid extraction may be the more prudent choice. It is recommended that a thorough method validation be performed for the chosen technique to ensure it meets the specific requirements of the bioanalytical assay for Gepirone.
Benchmarking a Novel Gepirone Assay: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel Gepirone assay against established, published methods. The information presented herein is supported by experimental data to aid in the selection of the most suitable analytical method for your research needs.
Gepirone, an azapirone derivative and a selective partial agonist of the serotonin 5-HT1A receptor, is an antidepressant medication.[1] Its therapeutic action is attributed to the parent drug and its primary active metabolites, 3'-OH-gepirone and 1-(2-pyrimidinyl)piperazine (1-PP).[2][3] Accurate quantification of Gepirone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This guide compares the performance of a novel Gepirone assay with previously published high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Mechanism of Action of Gepirone
Gepirone primarily exerts its therapeutic effects through its partial agonist activity at serotonin 5-HT1A receptors.[1][4] This interaction modulates serotonergic neurotransmission, which is often dysregulated in depressive disorders.[4] The diagram below illustrates the signaling pathway influenced by Gepirone.
Caption: Signaling pathway of Gepirone's 5-HT1A receptor agonism.
Comparative Analysis of Gepirone Assays
The following table summarizes the key performance characteristics of the novel Gepirone assay in comparison to established HPLC-UV and LC-MS/MS methods found in the literature.
| Parameter | Published HPLC-UV Method | Published LC-MS/MS Method | Novel Gepirone Assay (LC-MS/MS) |
| Linearity (ng/mL) | 10 - 1000 | 0.1 - 200 | 0.05 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 0.1 | 0.05 |
| Accuracy (%) | 90 - 110 | 95 - 105 | 98 - 102 |
| Precision (CV%) | < 15 | < 10 | < 5 |
| Sample Volume (µL) | 500 | 200 | 100 |
| Run Time (minutes) | 15 | 5 | 3 |
Experimental Protocols
Detailed methodologies for a published HPLC-UV method and the novel Gepirone assay are provided below.
Published HPLC-UV Method for Gepirone Quantification
This protocol is based on established methods for the analysis of Gepirone and its analogs in biological fluids.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard.
-
Add 100 µL of 1M NaOH.
-
Add 3 mL of a hexane/isoamyl alcohol (99:1, v/v) extraction solvent.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 6.0) (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 50 µL.
Novel Gepirone Assay (LC-MS/MS) Protocol
This novel assay offers improved sensitivity and a more streamlined workflow.
Caption: Experimental workflow for the novel Gepirone assay.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Gepirone and its internal standard are monitored.
Conclusion
The novel Gepirone assay demonstrates significant advantages over previously published methods. Its lower sample volume requirement, higher sensitivity (lower LLOQ), and shorter run time make it a more efficient and robust method for high-throughput analysis in a research or clinical setting. The simplified protein precipitation sample preparation also reduces the potential for analytical variability. For researchers requiring precise and accurate quantification of Gepirone, particularly at low concentrations, the novel LC-MS/MS assay presents a superior alternative.
References
Safety Operating Guide
Safe Disposal of Gepirone-d8: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Gepirone-d8, a deuterated analog of the anxiolytic drug Gepirone. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following guidelines are based on standard chemical waste management protocols and information from safety data sheets (SDS) for Gepirone.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification |
| Gloves | Chemical-impermeable gloves. |
| Eye Protection | Safety glasses or goggles. |
| Respiratory Protection | Use in a well-ventilated area. Avoid dust formation. If ventilation is inadequate, use a suitable respirator. |
| Protective Clothing | Lab coat or other suitable protective clothing to prevent skin contact. |
Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors[1]. Avoid contact with skin and eyes[1][2]. In case of accidental contact, follow the first aid measures outlined in the safety data sheet[1][3][4].
II. Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
-
Collection:
-
Labeling:
-
Clearly label the waste container with the chemical name ("this compound") and any relevant hazard symbols. While some safety data sheets for the hydrochloride salt state it is not a hazardous substance, others for Gepirone list it as an irritant and harmful if swallowed[3][4]. It is best practice to handle it with care.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated[3].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The recommended disposal methods are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant[1].
-
Another option is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2].
-
-
Contaminated Packaging:
-
Containers that held this compound can be triple-rinsed with a suitable solvent[1]. The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container may be recycled or reconditioned. Alternatively, puncture the packaging to prevent reuse and dispose of it in a sanitary landfill if it is not combustible[1].
-
Important Considerations:
-
Do not discharge this compound into sewer systems or contaminate water, foodstuffs, or feed[1].
-
Do not dispose of in a manner that allows it to enter the environment[1].
-
All disposal activities must comply with applicable federal, state, and local regulations[3][5].
III. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel from the immediate area[1].
-
Ventilate: Ensure the area is well-ventilated[1].
-
Contain: Prevent further leakage or spillage if it is safe to do so[1]. Cover the spill with an inert absorbent material like dry sand or earth[6].
-
Collect: Use spark-proof tools and explosion-proof equipment to collect the absorbed material into a suitable, closed container for disposal[1].
-
Clean: Wash the spill area with soap and water[6].
-
Dispose: Dispose of the collected waste as described in the disposal procedure above.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Gepirone-d8
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Gepirone-d8, based on available safety data for structurally similar compounds.
Personal Protective Equipment (PPE)
| PPE Category | Recommendation | Rationale |
| Hand Protection | Wear two pairs of chemical-impermeable gloves (e.g., nitrile or neoprene).[1][2] Change gloves regularly or immediately if torn, punctured, or contaminated.[2] | Prevents skin contact and absorption. Double gloving provides an additional layer of protection.[2] |
| Eye and Face Protection | Use safety glasses with side shields, goggles, or a face shield.[3][4] | Protects against splashes and airborne particles. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[5][6] | Minimizes inhalation of the compound. |
| Body Protection | Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2][4] | Prevents contamination of personal clothing and skin. |
| Foot Protection | Use disposable, skid-resistant shoe covers.[7] | Protects against spills and contamination of personal footwear. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Weighing and Transfer: When weighing or transferring the solid compound, use techniques that minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory area.[3] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Collection: Collect waste in a properly labeled, sealed container.
-
Disposal Method: Do not dispose of with household garbage or allow it to reach the sewage system.[8] Follow institutional guidelines for chemical waste disposal, which may involve incineration or other specialized methods.
-
Decontamination: Clean any contaminated surfaces and equipment with an appropriate solvent (e.g., alcohol) and dispose of the cleaning materials as chemical waste.[3]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. osha.gov [osha.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. gerpac.eu [gerpac.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
